molecular formula C4H4ClN3OS B194331 N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 60320-32-3

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B194331
CAS No.: 60320-32-3
M. Wt: 177.61 g/mol
InChI Key: CKUUONNLVFAZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An Acetazolamide impurity.

Properties

IUPAC Name

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUUONNLVFAZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209081
Record name N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60320-32-3
Record name N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60320-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available data on its chemical identity, physicochemical properties, synthesis, and potential biological relevance.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a chloro group at the 5-position and an acetamido group at the 2-position. It is also recognized as an impurity of the diuretic drug Acetazolamide.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 60320-32-3[1]
Molecular Formula C₄H₄ClN₃OS[1]
SMILES CC(=O)NC1=NN=C(S1)Cl[1]
InChI InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 177.61 g/mol PubChem[1]
Monoisotopic Mass 176.9763606 DaPubChem[1]
XlogP3 1.8PubChem[1]
Polar Surface Area 83.1 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic route can be inferred from methods used for analogous compounds. The synthesis logically proceeds in two main stages: the formation of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate, followed by its acetylation.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole (Intermediate)

A plausible method for the synthesis of the intermediate, 2-amino-5-chloro-1,3,4-thiadiazole, is adapted from a patented process involving the diazotization and chlorination of 2,5-diamino-1,3,4-thiadiazole.[3]

  • Materials: 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate, concentrated hydrochloric acid, sodium nitrite, copper powder (optional, for Gattermann reaction) or cuprous chloride (optional, for Sandmeyer reaction), concentrated ammonium hydroxide.

  • Procedure:

    • 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate is dissolved in cold concentrated hydrochloric acid.

    • An aqueous solution of sodium nitrite is added dropwise at low temperature (e.g., in an acetone-carbon dioxide snow bath) to effect diazotization.[3]

    • The reaction mixture is then heated (e.g., to 80°C) to induce the elimination of nitrogen and the substitution of the diazonium group with a chlorine atom.[3] The presence of a copper catalyst may facilitate this step.[3]

    • After the reaction is complete, excess hydrochloric acid and water are removed under vacuum.[3]

    • The resulting solution is neutralized with concentrated ammonium hydroxide to a pH of 9.1 to precipitate the 2-amino-5-chloro-1,3,4-thiadiazole product.[3]

    • The precipitate is filtered, washed with cold water, and dried.[3]

Step 2: Acetylation of 2-amino-5-chloro-1,3,4-thiadiazole

The final product, this compound, can be synthesized by the acetylation of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate. A general method for the acetylation of similar thiadiazole derivatives involves the use of chloroacetyl chloride.[4] A more direct acetylation can be achieved with acetic anhydride or acetyl chloride.

  • Materials: 2-amino-5-chloro-1,3,4-thiadiazole, a suitable solvent (e.g., tetrahydrofuran, acetone), a base (e.g., triethylamine, anhydrous sodium acetate), and an acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Procedure (General):

    • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base in a suitable anhydrous solvent and cool the mixture in an ice bath.

    • Add the acetylating agent dropwise with stirring.

    • Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.

    • The product can be isolated by removing the solvent under reduced pressure and purifying the residue, for example, by recrystallization from a suitable solvent like ethanol.[4]

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Acetylation 2_5_diamino_thiadiazole 2,5-diamino-1,3,4-thiadiazole diazotization Diazotization (NaNO2, HCl) 2_5_diamino_thiadiazole->diazotization Reacts with diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt Forms chlorination Chlorination (Heat, Cu catalyst optional) diazonium_salt->chlorination Undergoes 2_amino_5_chloro 2-amino-5-chloro-1,3,4-thiadiazole chlorination->2_amino_5_chloro Yields acetylation Acetylation (Acetyl Chloride/Anhydride, Base) 2_amino_5_chloro->acetylation Reacts with final_product This compound acetylation->final_product Yields

General Synthetic Workflow
Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, data for structurally related compounds can provide an indication of the expected spectral features. For instance, the mass spectrum of the related compound 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) is available.[7] PubChem does provide some mass spectrometry fragment information for the target compound, with major fragments observed at m/z 135 and 137.[1]

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][8][9]

Anticancer Potential

Numerous derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][8][9][10] For example, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown activity against prostate, neuroblastoma, and colon cancer cell lines.[5] Other studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also demonstrated cytotoxicity.[8] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis through the activation of caspase enzymes. Given these findings, this compound could be a candidate for anticancer screening.

Antimicrobial Potential

The 1,3,4-thiadiazole ring is also a key structural component in various antimicrobial agents.[11][12][13][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12][13][14][15] The nature and position of substituents on the thiadiazole ring play a crucial role in determining the antimicrobial spectrum and potency.[13] Therefore, this compound warrants investigation for its potential antimicrobial properties.

As no specific biological activity or signaling pathway has been elucidated for this compound, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While there is a lack of extensive experimental data on its specific physical properties and biological activities, its structural similarity to other biologically active 1,3,4-thiadiazole derivatives suggests that it may exhibit interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. Further research is required to synthesize and characterize this compound fully and to explore its potential as a lead structure in drug discovery programs. The synthetic pathway outlined in this guide provides a framework for obtaining the compound for such studies.

References

"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" CAS number 60320-32-3.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60320-32-3

Synonyms: Acetazolamide Impurity A, 2-Acetamido-5-chloro-1,3,4-thiadiazole, Chlorothiadiazole analog[1][2]

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. Its primary significance in the pharmaceutical industry is as a registered impurity and reference standard for Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions.[1][][4][5] Understanding the chemical and biological properties of this compound is crucial for quality control and safety assessment in the manufacturing of Acetazolamide. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol based on related compounds, and an analysis of its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 60320-3-2[5]
Molecular Formula C₄H₄ClN₃OS[5]
Molecular Weight 177.61 g/mol [5]
Melting Point 245-246 °C
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in DMSO and Methanol
IUPAC Name This compound[5]

Synthesis

Experimental Protocol: Proposed Synthesis

Starting Material: 2-amino-5-chloro-1,3,4-thiadiazole.

Reagents: Acetic anhydride, pyridine (or another suitable base).

Procedure:

  • To a solution of 2-amino-5-chloro-1,3,4-thiadiazole in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of pyridine is added.

  • The mixture is cooled in an ice bath.

  • Acetic anhydride (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

A logical workflow for the proposed synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_purification Purification cluster_product Final Product start 2-amino-5-chloro-1,3,4-thiadiazole reaction Acetylation start->reaction reagents Acetic Anhydride Pyridine reagents->reaction purification Recrystallization reaction->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not publicly available, the following table summarizes the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Technique Expected Features
¹H NMR A singlet at ~2.2-2.4 ppm (3H, -COCH₃) and a broad singlet at ~12-13 ppm (1H, -NH-, exchangeable with D₂O).
¹³C NMR A signal at ~22-24 ppm (-COCH₃), a signal at ~168-170 ppm (-C=O), and two signals in the aromatic region for the thiadiazole ring carbons.
IR (cm⁻¹) A broad absorption around 3200-3400 (N-H stretch), a sharp absorption around 1680-1700 (C=O stretch, amide I), and absorptions in the 1500-1600 region (C=N stretch and N-H bend, amide II).
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 177 and 179 in a ~3:1 ratio (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely show a loss of the acetyl group.

Biological Activity and Significance

The primary biological context for this compound is its role as an impurity in the drug Acetazolamide.[][5] Acetazolamide is a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes, including aqueous humor formation in the eye and acid-base balance in the kidneys.

As an impurity, the biological activity of this compound is of interest from a safety and toxicology perspective. While no specific studies on its direct biological effects or involvement in signaling pathways have been identified, its structural similarity to Acetazolamide suggests a potential for weak carbonic anhydrase inhibition. However, without experimental data, this remains speculative.

The relationship between Acetazolamide and its impurity can be visualized as follows:

G Acetazolamide Acetazolamide (Active Pharmaceutical Ingredient) Impurity This compound (Impurity A) Acetazolamide->Impurity Potential Degradation or Synthetic Byproduct

Caption: Relationship between Acetazolamide and its impurity A.

Applications in Research and Development

The deuterated form of this compound is utilized as an internal standard in analytical methods for the quantification of Acetazolamide and its impurities in pharmaceutical formulations.[6] Its distinct mass allows for accurate measurement in techniques like liquid chromatography-mass spectrometry (LC-MS).

The general workflow for using this compound as an analytical standard is outlined below:

G cluster_sample Sample Preparation cluster_standard Internal Standard cluster_analysis Analytical Method cluster_result Result sample Pharmaceutical Formulation (containing Acetazolamide) analysis LC-MS Analysis sample->analysis standard Deuterated This compound standard->analysis result Quantification of Acetazolamide and Impurities analysis->result

Caption: Use of deuterated this compound in analytical workflows.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its status as a key impurity of Acetazolamide. While detailed experimental data on its synthesis, spectral characteristics, and biological activity are not extensively documented in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference. Further research into the specific biological effects of this impurity could be valuable for a more complete understanding of the safety profile of Acetazolamide. The use of its isotopically labeled analog highlights its importance in maintaining the quality and consistency of this widely used therapeutic agent.

References

"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. While its deuterated form is utilized as a reference standard in analytical chemistry, the broader biological potential of the parent compound and its derivatives is a subject of growing interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a central 1,3,4-thiadiazole ring substituted with a chloro group at the 5-position and an acetamido group at the 2-position.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄ClN₃OSPubChem[1]
Molecular Weight 177.61 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 60320-32-3PubChem[1]
Synonyms Acetazolamide impurity A, NSC-231656PubChem[1]
XLogP3 1.8PubChem[1]
Polar Surface Area 83.1 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis

General Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of structurally related compounds.[2][3]

Materials:

  • 5-chloro-1,3,4-thiadiazol-2-amine

  • Acetyl chloride or Acetic anhydride

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 5-chloro-1,3,4-thiadiazol-2-amine in an anhydrous solvent, add a suitable base and cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product 5-chloro-1,3,4-thiadiazol-2-amine 5-chloro-1,3,4-thiadiazol-2-amine Reaction Acylation Reaction 5-chloro-1,3,4-thiadiazol-2-amine->Reaction Acetyl_chloride Acetyl chloride / Acetic anhydride Acetyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Organic Extraction Quenching->Extraction Purification Purification (Recrystallization / Chromatography) Extraction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While this compound itself has limited reported biological data, its structural analogs exhibit significant anticancer and antimicrobial activities. This suggests that the target compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole-2-acetamide are recognized for their potential as anticancer agents. Studies on closely related compounds have demonstrated cytotoxicity against various cancer cell lines.

Table 2: In-Vitro Anticancer Activity of Structurally Related 1,3,4-Thiadiazole Acetamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamidePC3 (Prostate)22.19 ± 2.1[4]
HT-29 (Colon)> 50[4]
SKNMC (Neuroblastoma)5.41 ± 0.35[4]
MDA-MB-231 (Breast)9[5]
U87 (Glioblastoma)> 50[5]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4b, 3-Cl)MCF-7 (Breast)Not specified, but showed best caspase activation
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4c, 4-Cl)MCF-7 (Breast)Not specified, but showed best caspase activation
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (4e)MCF-7 (Breast)2.32[2]
HepG2 (Liver)3.13[2]
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide (4i)MCF-7 (Breast)4.15[2]
HepG2 (Liver)6.51[2]

Mechanism of Action: Apoptosis Induction via Caspase Pathway

A plausible mechanism of action for the anticancer effects of this compound and its analogs is the induction of apoptosis. Research on similar compounds has shown the activation of the caspase cascade, a key pathway in programmed cell death. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been observed.

Apoptosis_Pathway Thiadiazole_Compound This compound (or related derivative) Cellular_Stress Induction of Cellular Stress Thiadiazole_Compound->Cellular_Stress Targets cellular components Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed caspase-mediated apoptosis pathway for 1,3,4-thiadiazole acetamide derivatives.
Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is also a component of various antimicrobial agents. While specific data for this compound is not available, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Structurally Related N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide Derivatives

Bacterial StrainActivity
Escherichia coli (Gram-negative)Appreciable
Staphylococcus aureus (Gram-positive)Moderate
Bacillus subtilis (Gram-positive)Moderate

Note: The term "appreciable" and "moderate" are as described in the source literature and specific MIC values were not provided.

Experimental Protocols for Biological Evaluation

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Caspase Activity Assay

This assay measures the activation of caspases, key mediators of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits

  • Microplate reader

Procedure:

  • Lyse the treated and untreated cells to release cellular contents.

  • Incubate the cell lysates with a caspase-specific substrate conjugated to a chromophore or fluorophore.

  • Measure the absorbance or fluorescence, which is proportional to the caspase activity.

  • Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.

Conclusion

This compound is a versatile chemical entity with a foundation in the well-established bioactivity of the 1,3,4-thiadiazole core. While its primary documented use is in its deuterated form as an analytical standard, the structural similarity to potent anticancer and antimicrobial agents suggests significant potential for further investigation. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied. Future research should focus on the synthesis and comprehensive biological screening of this compound and its novel derivatives to unlock their therapeutic potential in oncology and infectious diseases. The insights provided in this technical guide aim to facilitate such endeavors by providing a solid foundation of the existing knowledge and methodologies.

References

"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, including its physicochemical properties, synthesis, and applications. This compound is a notable member of the thiadiazole derivatives class, which is recognized for a wide range of biological activities and uses in medicinal chemistry.

Physicochemical Data

This compound is a key chemical intermediate. Its properties, along with those of its deuterated analog, are summarized below.

PropertyThis compoundThis compound-d3
Molecular Formula C₄H₄ClN₃OS[1]C₄D₃ClN₃OS[2]
Molecular Weight 177.61 g/mol [1]180.631 g/mol [2][3]
Exact Mass 176.9763606 Da[1]179.995 g/mol [2]
IUPAC Name This compound[1]N/A
CAS Number 60320-32-3[1][2]60320-32-3[2]
Polar Surface Area 83.1 Ų[1]83.12 Ų[2]
LogP N/A1.2229[2]
Synonyms Acetazolamide impurity A[1]N/A

Molecular Structure

The chemical structure of this compound is depicted below.

G start Start with 2-amino-5-chloro-1,3,4-thiadiazole step1 Dissolve in an appropriate solvent (e.g., dry acetone) start->step1 step2 Add an acetylating agent (e.g., acetic anhydride or acetyl chloride) and a base step1->step2 step3 Stir the reaction mixture under controlled temperature step2->step3 step4 Monitor reaction progress (e.g., by TLC) step3->step4 step5 Isolate the crude product (e.g., by precipitation in ice-cold water) step4->step5 step6 Purify the product (e.g., by recrystallization) step5->step6 end_node Obtain pure this compound step6->end_node G sample_prep Sample Preparation (Dissolution in a suitable solvent) hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (e.g., Reverse-phase column) hplc_injection->separation detection Detection (e.g., UV-Vis or MS detector) separation->detection data_analysis Data Analysis (Quantification and Purity Assessment) detection->data_analysis

References

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a detailed overview of this compound, covering its chemical identity, synthesis, and the biological context of its derivatives. While this compound primarily serves as a crucial synthetic intermediate and a reference standard in analytical applications, understanding its properties and synthesis is fundamental for the development of novel therapeutics.

Chemical Identity and Properties

The systematic IUPAC name for this compound is This compound . It is also known by several synonyms, which are listed in the table below for easy reference.[1][2]

Identifier Type Value
IUPAC Name This compound
CAS Number 60320-32-3
Molecular Formula C4H4ClN3OS
Molecular Weight 177.61 g/mol
Synonyms 2-Acetamido-5-chloro-1,3,4-thiadiazole
Acetamide, N-(5-chloro-1,3,4-thiadiazol-2-yl)-
Acetazolamide impurity A
NSC 231656

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 2-amino-5-chloro-1,3,4-thiadiazole, followed by its acetylation.

Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from a patented method for the synthesis of the chloro-thiadiazole intermediate.[1]

Materials:

  • 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Concentrated Ammonium Hydroxide

  • Cold Water

Procedure:

  • Prepare a cold solution of concentrated hydrochloric acid.

  • Dissolve 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate in the cold concentrated hydrochloric acid.

  • Slowly add a concentrated aqueous solution of sodium nitrite to the mixture while maintaining a low temperature to effect diazotization.

  • After the addition is complete, heat the reaction mixture to facilitate the elimination of nitrogen and the formation of the chloro-substituted thiadiazole.

  • Neutralize the reaction mixture with concentrated ammonium hydroxide to a pH of approximately 9.

  • The product, 2-amino-5-chloro-1,3,4-thiadiazole, will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water.

  • Dry the product to obtain the solid 2-amino-5-chloro-1,3,4-thiadiazole.

Synthesis of this compound

This procedure is a standard acetylation method adapted from protocols for similar amino-thiadiazole compounds.

Materials:

  • 2-amino-5-chloro-1,3,4-thiadiazole

  • Acetic Anhydride

  • Pyridine (as a catalyst and solvent)

  • Ice-cold water

Procedure:

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to stir at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, which is this compound.

  • Wash the product with water to remove any residual pyridine and acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Pathway 2_5_diamino_thiadiazole 2,5-diamino-1,3,4-thiadiazole Diazotization_Chlorination Diazotization & Chlorination (HCl, NaNO2) 2_5_diamino_thiadiazole->Diazotization_Chlorination Acetic_Anhydride Acetic Anhydride Acetylation Acetylation Acetic_Anhydride->Acetylation Intermediate 2-amino-5-chloro- 1,3,4-thiadiazole Diazotization_Chlorination->Intermediate Final_Product N-(5-chloro-1,3,4-thiadiazol- 2-yl)acetamide Acetylation->Final_Product Intermediate->Acetylation

Caption: Synthetic pathway for this compound.

Biological Activity of 1,3,4-Thiadiazole Derivatives

While specific biological activity data for this compound is not extensively documented in publicly available literature, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have been synthesized and evaluated for their therapeutic potential, particularly as anticancer agents.

Anticancer Activity of Structurally Related Compounds

A variety of N-substituted 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The table below summarizes the in vitro anticancer activity of several exemplary derivatives. It is important to note that these are more complex molecules where the this compound core is further functionalized.

Compound Derivative Cancer Cell Line IC50 (µM) Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideMDA-MB-231 (Breast)9[3]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamidePC-3 (Prostate)12.6[4]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideHT-29 (Colon)3.1[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine linkerMCF-7 (Breast)2.32 - 8.35[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine linkerHepG2 (Liver)2.32 - 8.35[5]
Mechanism of Action: Apoptosis Induction

Studies on certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have indicated that their anticancer activity may be mediated through the induction of apoptosis.[6] Specifically, these compounds have been shown to enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells. Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. The activation of caspase-9, an initiator caspase, suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. Caspase-3 is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Pathway Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative Mitochondrion Mitochondrion Thiadiazole_Derivative->Mitochondrion Induces stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Spectral Analysis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles computed mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also presented to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapeutics, where the characterization of such heterocyclic compounds is crucial.

Introduction

This compound is a heterocyclic compound belonging to the thiadiazole class of molecules. Thiadiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and for ensuring the purity and quality of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide focuses on the spectral properties of this compound, providing a foundational dataset for researchers.

Molecular Structure and Properties

The chemical structure and key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₄H₄ClN₃OSPubChem[1]
Molecular Weight 177.61 g/mol PubChem[1]
Exact Mass 176.9763606 DaPubChem[1]
CAS Number 60320-32-3PubChem[1]

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the following mass spectrometry data has been computed.

ParameterValue
Molecular Ion [M]⁺ m/z 177
Isotope Peak [M+2]⁺ m/z 179 (due to ³⁷Cl)
Key Fragments (Predicted) m/z 135, 137

Table 1: Computed Mass Spectrometry Data for this compound.[1]

Infrared (IR) Spectroscopy Data (Predicted)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the absence of a direct experimental spectrum for this compound, the following table presents predicted IR absorption bands based on the analysis of the structurally similar compound, 2-Chloro-N-[5-((2-cyanoethyl)thio)-1,3,4-thiadiazol-2-yl]acetamide.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3440StrongN-H stretch (amide)
~2925MediumC-H stretch (methyl)
~1710StrongC=O stretch (amide I)
~1570MediumN-H bend (amide II), C=N stretch (thiadiazole ring)
~1065MediumC-N stretch

Table 2: Predicted Infrared (IR) Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known chemical shift ranges for similar functional groups.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HN-H (amide)
~2.2 - 2.5Singlet3H-CH₃ (acetyl)

Table 3: Predicted ¹H NMR Data for this compound.

¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~168 - 172C=O (amide)
~160 - 165C-Cl (thiadiazole ring)
~150 - 155C-N (thiadiazole ring)
~22 - 25-CH₃ (acetyl)

Table 4: Predicted ¹³C NMR Data for this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectral data discussed in this guide.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is introduced into the mass spectrometer via a direct insertion probe.[3]

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3][4]

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[5]

Infrared (IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the finely ground solid sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.[6]

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.[6]

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[8]

  • ¹H NMR Spectroscopy:

    • The sample is placed in the NMR spectrometer.

    • The ¹H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon atom.[9]

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.[9]

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound using the spectroscopic techniques discussed.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (Isotope Pattern) Synthesis->MS Sample IR Infrared (IR) Spectroscopy - Functional Group Identification Synthesis->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework Synthesis->NMR Sample Data_Integration Data Integration and Spectral Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Workflow for Spectroscopic Analysis

Conclusion

This technical guide has provided a summary of the available and predicted spectral data for this compound. While direct experimental data is currently scarce, the computed mass spectrometry data and the predicted NMR and IR spectra, based on sound chemical principles and analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols provide a practical framework for obtaining high-quality spectral data for this and similar compounds. It is anticipated that this compilation will aid in the efficient and accurate characterization of this important class of heterocyclic molecules, thereby supporting ongoing and future drug discovery and development efforts.

References

Technical Guide: Solubility and Stability of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a compound of interest in pharmaceutical development, is primarily recognized as a process-related impurity and potential degradant of Acetazolamide. As Acetazolamide Impurity A, its physicochemical properties, particularly solubility and stability, are critical parameters for the quality control, formulation development, and shelf-life determination of the parent drug. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, including detailed experimental protocols relevant to its assessment.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms Acetazolamide Impurity A[]
CAS Number 60320-32-3[]
Molecular Formula C4H4ClN3OSN/A
Molecular Weight 177.61 g/mol N/A
Appearance Likely a solid at room temperature[2]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a chlorinated thiadiazole acetamide—and its relationship to Acetazolamide, some general solubility characteristics can be inferred. Acetazolamide itself is very slightly soluble in water and slightly soluble in alcohol.[3] It is likely that this compound exhibits similarly limited aqueous solubility.

For comparison, the solubility of Acetazolamide has been reported as follows:

SolventSolubility
WaterVery slightly soluble
AlcoholSlightly soluble
DMSO~15 mg/mL
Dimethyl formamide~15 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The most common method for determining equilibrium solubility is the shake-flask method. The following protocol is a standard procedure that can be applied to determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, etc.)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC with a suitable column and detector (or other validated analytical technique)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand to let the solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method or another appropriate analytical technique.

  • The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and demonstrate the specificity of analytical methods.

Typical Stress Conditions:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80 °C) in a solid or solution state.

  • Photostability: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).

Experimental Protocol for Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Organic solvents for sample preparation (e.g., acetonitrile, methanol)

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Heat the solution (e.g., at 80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature or heat (e.g., at 60 °C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the target concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample, dilute to the target concentration, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a petri dish and expose it to a high temperature (e.g., 105 °C) for a specified duration.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.

    • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

    • Calculate the percentage degradation of this compound under each stress condition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the solubility and stability testing of a pharmaceutical compound like this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) sol_start Start: Excess Solid in Solvent sol_shake Equilibrate (Shake-Flask) sol_start->sol_shake sol_filter Filter Supernatant sol_shake->sol_filter sol_analyze Analyze Concentration (HPLC) sol_filter->sol_analyze sol_end End: Determine Solubility sol_analyze->sol_end stab_start Start: Prepare Sample Solutions stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stress_conditions stab_analyze Analyze by Stability-Indicating HPLC stress_conditions->stab_analyze stab_end End: Identify Degradants & Assess Stability stab_analyze->stab_end

References

"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Thiadiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of computed data and information from analogous compounds allows for a reasonable estimation of its properties.

Table 1: Physicochemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 60320-32-3[1]
Molecular Formula C₄H₄ClN₃OS[1]
Molecular Weight 177.61 g/mol [1]
Canonical SMILES CC(=O)NC1=NN=C(S1)Cl[2]
InChI Key CKUUONNLVFAZNC-UHFFFAOYSA-N[2]

Table 2: Computed and Estimated Physical Properties

PropertyValueSource
Density 1.608 g/cm³ (Computed for deuterated analogue)EvitaChem
Polar Surface Area 83.12 Ų (Computed for deuterated analogue)EvitaChem
LogP (Partition Coefficient) 1.2229 (Computed for deuterated analogue)EvitaChem
Melting Point Decomposes at 250 °C (for the similar compound 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide)[3]
Boiling Point Not available
Solubility Information not specified, but moderate lipophilicity suggests potential solubility in organic solvents.EvitaChem

Spectral Data

Table 3: Anticipated Spectral Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the acetyl methyl protons and the amide proton.
¹³C NMR Resonances for the carbonyl carbon, the methyl carbon, and the two distinct carbons of the thiadiazole ring.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), N-H bending (amide II), C-N stretching, and vibrations of the thiadiazole ring.
Mass Spectrometry A molecular ion peak [M]⁺ and characteristic fragmentation patterns. PubChem lists major fragments at m/z 135 and 137, corresponding to the isotopic pattern of chlorine.[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic route can be inferred from the synthesis of analogous compounds. The most plausible method involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable thiosemicarbazide precursor.

G A Thiosemicarbazide B Cyclization (e.g., with phosgene or its equivalent) A->B Step 1 C 2-Amino-5-chloro-1,3,4-thiadiazole B->C D Acetylation (e.g., with acetic anhydride or acetyl chloride) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

Plausible Experimental Protocol (based on analogous syntheses)

Step 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole (Starting Material)

This intermediate is commercially available but can be synthesized from thiosemicarbazide and a suitable cyclizing agent that also introduces the chlorine atom.

Step 2: Acetylation of 2-Amino-5-chloro-1,3,4-thiadiazole

A procedure analogous to the synthesis of similar acetamides would involve the following:

  • Dissolution: Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in a suitable anhydrous solvent (e.g., acetone, DMF, or pyridine) in a reaction flask equipped with a stirrer and under an inert atmosphere.

  • Acylation: Cool the solution in an ice bath and add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise. A base (e.g., pyridine or triethylamine) may be required to neutralize the acid byproduct.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Biological Activity and Potential Signaling Pathways

While the specific biological activity and mechanism of action of this compound have not been extensively studied, the 1,3,4-thiadiazole scaffold is a known pharmacophore with a broad range of biological activities.

Derivatives of 1,3,4-thiadiazole have been reported to possess anticancer properties, and some studies suggest that they can induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved in apoptosis is the caspase cascade.[4]

Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis

Based on the known activity of similar 1,3,4-thiadiazole derivatives, a plausible mechanism of action for this compound in a cancer cell context could involve the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.

G cluster_0 A This compound B Cellular Stress A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D F Apoptosome Formation D->F E Apaf-1 E->F H Caspase-9 (Initiator) F->H G Pro-caspase-9 G->H Activation J Caspase-3 (Effector) H->J Activation I Pro-caspase-3 I->J K Substrate Cleavage J->K L Apoptosis K->L

Caption: Hypothetical caspase-mediated apoptosis pathway for this compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of caspase-mediated apoptosis. While some 1,3,4-thiadiazole derivatives are known to induce this pathway, the specific involvement of this compound has not been experimentally confirmed. This diagram should be considered a hypothetical model for guiding further research.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still lacking in the public domain, the available data on its computed properties and the known biological activities of the 1,3,4-thiadiazole class of compounds suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties, including its specific mechanism of action and potential signaling pathway modulation.

References

Preliminary Mechanistic Insights into N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide are not extensively available in the public domain. This technical guide provides a preliminary assessment of its potential mechanisms based on its structural relationship to the well-characterized drug Acetazolamide and the known biological activities of the broader 1,3,4-thiadiazole class of compounds.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. While this specific molecule is primarily documented as an impurity of the diuretic drug Acetazolamide, its core structure is a recognized pharmacophore associated with a wide range of biological activities.[1][][3][4][5] The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[6] This guide synthesizes the available information on related compounds to postulate the potential mechanisms of action for this compound, focusing on carbonic anhydrase inhibition, anticancer, and antimicrobial activities.

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

Given that this compound is an impurity of Acetazolamide, a potent carbonic anhydrase inhibitor, its most probable mechanism of action is the inhibition of carbonic anhydrase enzymes.[7][8][9][10][11]

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including pH regulation, fluid balance, and respiration. By inhibiting CAs, Acetazolamide exerts diuretic effects, reduces intraocular pressure in glaucoma, and helps manage altitude sickness.[7][9][11] The inhibition is achieved through the binding of the sulfonamide group of Acetazolamide to the zinc ion in the active site of the enzyme. While this compound lacks the sulfonamide group, the 1,3,4-thiadiazole ring itself is a key feature in many carbonic anhydrase inhibitors.

Quantitative Data: Carbonic Anhydrase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the inhibitory activity of various 1,3,4-thiadiazole derivatives against different human carbonic anhydrase (hCA) isoforms. This data provides a quantitative context for the potential potency of compounds with this scaffold.

Compound Class/DerivativeTarget IsoformInhibitory Constant (KI) / IC50Reference
1,3,4-Thiadiazole-thiazolidinone Hybrid 7ihCA IIIC50 = 0.402 µM[12][13]
Acetazolamide (Reference)hCA IIIC50 = 0.998 µM[12][13]
N-(1,3,4-thiadiazole-2-yl)acetamide Deriv. 5ahCA IKI = 76.48 nM[14]
N-(1,3,4-thiadiazole-2-yl)acetamide Deriv. 6ahCA IKI = 77.49 nM[14]
N-(1,3,4-thiadiazole-2-yl)acetamide Deriv. 6dhCA IKI = 79.70 nM[14]
Acetazolamide (Reference)hCA IKI = 454.10 nM[14]
1,3,4-Thiadiazole-2-thione Derivative 5chCA IXKI = 1.25 µM[15]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory activity of a compound against carbonic anhydrase, based on the esterase activity of the enzyme.[16][17]

Materials:

  • Human carbonic anhydrase (e.g., hCA I or hCA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound (dissolved in DMSO)

  • Reference Inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound dilutions, reference inhibitor dilutions, or vehicle (for control) to the respective wells.

    • Add the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

Carbonic_Anhydrase_Inhibition CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by CA H2CO3->CO2 Catalyzed by CA HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Spontaneous Dissociation HCO3->H2CO3 Spontaneous Association CA Carbonic Anhydrase (CA) Inhibitor This compound (Putative Inhibitor) Inhibitor->CA Inhibition

Caption: Putative inhibition of carbonic anhydrase by this compound.

Potential Mechanism of Action: Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in molecules designed as anticancer agents.[18] The proposed mechanisms for their anticancer activity are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[19][20] Some derivatives are believed to interfere with DNA replication due to the bioisosteric similarity of the 1,3,4-thiadiazole ring to pyrimidine.[20]

Quantitative Data: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following table presents the cytotoxic activity of some 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[20]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[20]
Pyrazoline-based 1,3,4-thiadiazole 77HepG-2 (Liver)84.9[21]
Pyrazoline-based 1,3,4-thiadiazole 77MCF-7 (Breast)63.2[21]
1,3,4-Thiadiazole-linked phthalimide 62HT-29 (Colon)23.83[21]
1,3,4-Thiadiazole-linked phthalimide 62MCF-7 (Breast)27.21[21]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test Compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Generalized Apoptosis Induction

Apoptosis_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Cell_Stress Cellular Stress Thiadiazole->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Intrinsic Pathway Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway potentially activated by 1,3,4-thiadiazole derivatives.

Potential Mechanism of Action: Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[25][26][27] The exact mechanisms are not always fully elucidated but are thought to involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis.[28] The structural diversity of this class of compounds allows for the targeting of various microbial pathways.

Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) values for some 1,3,4-thiadiazole derivatives against selected microbial strains.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
6-sulfonyl-1,2,4-triazolo[3,4-b][7][9][12]thiadiazole Deriv. 11Xanthomonas oryzae pv. oryzae0.74[29]
6-sulfonyl-1,2,4-triazolo[3,4-b][7][9][12]thiadiazole Deriv. 8Xanthomonas oryzae pv. oryzae0.97[29]
5-(4-methoxyphenyl)-1,3,4-thiadiazole DerivativeMicrococcus luteus15.63[25]
5-(4-methoxyphenyl)-1,3,4-thiadiazole DerivativeStaphylococcus epidermidis31.25[25]
Thiodiazole Copper (Reference)Xanthomonas oryzae pv. oryzae92.5[30]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test Compound (dissolved in a suitable solvent)

  • Standard antimicrobial agent (positive control)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the microbial strain in the growth medium.

  • Compound Dilution:

    • In a 96-well plate, perform serial twofold dilutions of the test compound in the growth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum with a standard antimicrobial), a negative control (inoculum with no compound), and a sterility control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Start: Synthesized 1,3,4-Thiadiazole Compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Growth Medium Prepare_Stock->Serial_Dilution Inoculate Inoculate Diluted Compound with Microbes Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End: MIC Value Determined Read_Results->End

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, a strong rationale exists to hypothesize its activity as a carbonic anhydrase inhibitor due to its status as an impurity of Acetazolamide. Furthermore, the extensive body of research on the 1,3,4-thiadiazole scaffold suggests that this compound may also possess anticancer and antimicrobial properties. The quantitative data and experimental protocols provided in this guide for related compounds offer a framework for the future investigation of this compound. Direct experimental studies are imperative to definitively elucidate its specific molecular targets and mechanisms of action.

References

Potential Biological Activities of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. While this specific compound is often cataloged as an impurity in the production of the diuretic drug Acetazolamide, its core structure represents a valuable scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities. This technical guide will delve into the potential biological activities of this compound by examining the extensive research conducted on its derivatives. The chloro-substitution at the 5-position serves as a versatile synthetic handle, allowing for the generation of diverse molecular libraries with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the 1,3,4-thiadiazole scaffold for novel therapeutic development.

Synthesis of the Core Scaffold and Its Derivatives

This compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. The general synthetic approach involves the initial formation of a 2-amino-5-substituted-1,3,4-thiadiazole, followed by acylation and subsequent nucleophilic substitution at the chloro-position.

G cluster_synthesis Synthesis of this compound and Derivatives start 2-Amino-1,3,4-thiadiazole Precursor intermediate This compound start->intermediate Acylation chloroacetyl Chloroacetyl chloride chloroacetyl->intermediate derivative Biologically Active Derivatives intermediate->derivative Nucleophilic Substitution nucleophile Nucleophile (e.g., Amines, Thiols) nucleophile->derivative

A generalized synthetic scheme for this compound and its derivatives.

Potential Biological Activities

The derivatization of the this compound core has yielded compounds with significant activities in several key therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A substantial body of research has demonstrated the potent cytotoxic effects of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives against a variety of cancer cell lines.

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of N-(5-(substituted)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

Derivative SubstitutionCancer Cell LineIC50 (µM)Reference
5-(benzylthio)-2-(3-methoxyphenyl)acetamidePC3 (Prostate)22.19 ± 2.1[1]
5-(benzylthio)-2-(3-methoxyphenyl)acetamideSKNMC (Neuroblastoma)5.41 ± 0.35[1]
5-(3-methoxybenzylthio)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9[2]
5-mercapto-2-(3-fluorophenyl)acetamideHT-29 (Colon)33.67[1]
5-mercapto-2-(3-fluorophenyl)acetamidePC3 (Prostate)64.46[1]
2-(4-methylpiperazin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)51.56 µg/mL[3]
1-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chlorideMCF-7 (Breast)7.56 µg/mL[3]
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(o-tolyl)piperazin-1-yl)acetamideHepG2 (Liver)3.13 µg/mL[4]

Several studies suggest that the anticancer activity of these thiadiazole derivatives is mediated through the induction of apoptosis. One of the key mechanisms identified is the activation of the caspase signaling cascade.

G cluster_caspase Caspase-Mediated Apoptosis Pathway drug Thiadiazole Derivative mito Mitochondria drug->mito Induces Stress cytc Cytochrome c Release mito->cytc act_cas9 Active Caspase-9 cytc->act_cas9 apaf Apaf-1 apaf->act_cas9 cas9 Pro-caspase-9 cas9->act_cas9 Activation act_cas3 Active Caspase-3 act_cas9->act_cas3 Cleavage cas3 Pro-caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis Execution

Simplified diagram of the intrinsic apoptosis pathway initiated by thiadiazole derivatives.

Studies have shown that certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells, leading to apoptotic cell death.[5]

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also prevalent in compounds exhibiting antimicrobial properties. Derivatives of this compound have been investigated for their activity against both Gram-positive and Gram-negative bacteria.

The following table presents the MIC values for some 1,3,4-thiadiazole derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amineBacillus subtilis1000[6]
Derivative of 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amineEscherichia coli1000[6]
5-substituted-2-amino-1,3,4-thiadiazole derivativesEscherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, Staphylococcus aureus126 - 1024[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

G cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with thiadiazole derivatives seed->treat mtt_add Add MTT solution treat->mtt_add incubate Incubate (2-4 hours) mtt_add->incubate formazan Formazan crystal formation incubate->formazan solubilize Solubilize formazan (e.g., with DMSO) formazan->solubilize read Read absorbance (570 nm) solubilize->read

A schematic representation of the MTT assay protocol.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Conclusion

This compound, while being an intermediate, holds significant potential as a foundational structure for the development of novel therapeutics. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities. The chloro-substituent provides a reactive site for the facile generation of diverse chemical entities, making this scaffold highly attractive for further exploration in drug discovery programs. Future research should focus on optimizing the substitutions on the thiadiazole ring and the acetamide moiety to enhance potency and selectivity, as well as to elucidate further the mechanisms of action of these promising compounds.

References

The Pivotal Role of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key synthetic intermediate in the development of novel therapeutics.

The heterocyclic compound, this compound, has emerged as a critical building block in medicinal chemistry, primarily recognized for its role as a precursor to a range of biologically active molecules. Its unique structural features, particularly the reactive chlorine atom on the thiadiazole ring, make it a versatile scaffold for the synthesis of diverse derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the development of prominent pharmaceuticals, including carbonic anhydrase inhibitors.

Physicochemical Properties

This compound, with the molecular formula C₄H₄ClN₃OS and a molecular weight of 177.61 g/mol , is a stable compound under standard conditions.[1] Its structure and key identifiers are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 60320-32-3
Molecular Formula C₄H₄ClN₃OS
Molecular Weight 177.61 g/mol
Canonical SMILES CC(=O)NC1=NN=C(S1)Cl
InChI Key CKUUONNLVFAZNC-UHFFFAOYSA-N

Synthesis of the Intermediate

The synthesis of this compound is a multi-step process that begins with the formation of the 2-amino-5-mercapto-1,3,4-thiadiazole ring, followed by acylation and chlorination. A general synthetic pathway is outlined below.

G hydrazine Hydrazine Hydrate bis_thiocarbamoyl 1,2-Bis(thiocarbamoyl)hydrazine hydrazine->bis_thiocarbamoyl ammonium_thiocyanate Ammonium Thiocyanate ammonium_thiocyanate->bis_thiocarbamoyl amino_mercapto_thiadiazole 2-Amino-5-mercapto-1,3,4-thiadiazole bis_thiocarbamoyl->amino_mercapto_thiadiazole Cyclization phosgene Phosgene phosgene->amino_mercapto_thiadiazole acetylamino_mercapto_thiadiazole N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide amino_mercapto_thiadiazole->acetylamino_mercapto_thiadiazole Acylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylamino_mercapto_thiadiazole target_compound This compound acetylamino_mercapto_thiadiazole->target_compound Chlorination chlorine Chlorine chlorine->target_compound G start N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide intermediate 2-Acetylamino-5-mercapto-1,3,4-thiadiazol-5-sulfonylchloride start->intermediate Oxidative Chlorination final_product Acetazolamide intermediate->final_product Amination reagent1 Aqueous Chlorine reagent1->intermediate reagent2 Ammonia reagent2->final_product G CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H CA Carbonic Anhydrase CA->CO2_H2O CA->H2CO3 Catalysis Inhibitor Thiadiazole-based Inhibitor (e.g., Acetazolamide) Inhibitor->CA Inhibition

References

The Versatile Core: A Technical Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the various derivatives, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide has emerged as a critical starting material and a key intermediate for the synthesis of novel compounds with significant therapeutic potential. Its unique structural features, particularly the reactive chlorine atom, provide a versatile handle for molecular elaboration, leading to the development of new chemical entities targeting a range of diseases, most notably cancer and central nervous system disorders. This technical guide provides an in-depth overview of the synthesis, chemical properties, and application of this compound in the generation of innovative molecular architectures.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₄ClN₃OS[1]
Molecular Weight 177.61 g/mol [1]
CAS Number 60320-32-3[1]
IUPAC Name This compound[1]

The synthesis of this compound and its analogs typically involves the chloroacetylation of a corresponding 2-amino-5-substituted-1,3,4-thiadiazole. This foundational reaction sets the stage for subsequent nucleophilic substitution reactions at the chlorinated carbon, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries.

Experimental Protocols

General Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes a general method for the synthesis of the key chloroacetamide intermediate.

Materials:

  • 5-substituted-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Anhydrous sodium acetate or Triethylamine

  • Dry acetone or Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of the 5-substituted-1,3,4-thiadiazol-2-amine (1 equivalent) and a base such as anhydrous sodium acetate or triethylamine (1-1.2 equivalents) in a dry solvent like acetone or THF, add chloroacetyl chloride (1 equivalent) dropwise at 0°C with stirring.[2][3]

  • After the addition is complete, continue stirring the reaction mixture for a specified time (typically 1-5 hours) at room temperature or as monitored by Thin Layer Chromatography (TLC).[2][3]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.[2]

  • The resulting residue is then poured into ice-cold water to precipitate the product.[3]

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide.[2][3]

General Synthesis of Novel Derivatives via Nucleophilic Substitution

This protocol outlines the diversification of the chloroacetamide intermediate.

Materials:

  • 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide

  • Appropriate nucleophile (e.g., substituted piperazines, pyridines)

  • Potassium carbonate (optional, as a base)

  • Dry solvent (e.g., acetone, benzene)

Procedure:

  • A mixture of the 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 equivalent), the desired nucleophile (1-1.2 equivalents), and optionally a base like potassium carbonate is prepared in a dry solvent.[2][3]

  • The reaction mixture is stirred at room temperature or heated under reflux for a period determined by TLC monitoring (typically 5-20 hours).[2][3]

  • After the reaction is complete, the mixture is filtered to remove any inorganic salts.[2]

  • The solvent is evaporated from the filtrate.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final novel compound.[2]

Application in Novel Compound Synthesis: Anticancer Agents

A significant application of this compound is in the development of novel anticancer agents. By introducing various arylpiperazine and other heterocyclic moieties, researchers have synthesized compounds with potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Synthesized Thiadiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected novel compounds derived from chloro-acetylated thiadiazoles.

Compound IDR Group on Piperazine/AmineCell LineIC₅₀ (µM)Reference
4e 2-EthoxyphenylMCF-72.34[3]
4e 2-EthoxyphenylHepG23.13[3]
4i BenzylMCF-73.01[3]
4i BenzylHepG24.21[3]
3g m-OCH₃ (on phenylacetamide)SKNMC22.19[4]
3g m-OCH₃ (on phenylacetamide)PC35.41[4]
3b m-F (on phenylacetamide)PC312.6[5]
3h m-OCH₃ (on phenylacetamide)HT-293.1[5]
3d o-Cl (on phenylacetamide)SKNMC4.5[5]
3g m-OCH₃ (on benzylthio)MDA9[6]

Signaling Pathways and Mechanisms of Action

Several studies indicate that the anticancer effects of these novel thiadiazole derivatives are mediated through the induction of apoptosis, often involving the caspase signaling cascade.

Caspase-Mediated Apoptosis Pathway

The diagram below illustrates the general mechanism of caspase activation in apoptosis, a key pathway targeted by many of the synthesized compounds.

Caspase_Pathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: A simplified diagram of the extrinsic apoptosis pathway initiated by an apoptotic stimulus, leading to the activation of caspase-8 and subsequent executioner caspase-3, culminating in apoptosis.

Experimental and Synthetic Workflows

The synthesis of novel compounds from this compound follows a logical and reproducible workflow.

General Synthetic Workflow

The following diagram outlines the typical experimental workflow for the synthesis and evaluation of novel thiadiazole derivatives.

Synthesis_Workflow start Start: 2-Amino-5-substituted- 1,3,4-thiadiazole step1 Chloroacetylation (Chloroacetyl chloride, Base) start->step1 intermediate Intermediate: 2-Chloro-N-(5-substituted- 1,3,4-thiadiazol-2-yl)acetamide step1->intermediate step2 Nucleophilic Substitution (Amine/Heterocycle) intermediate->step2 product Novel Thiadiazole Derivative step2->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization bioassay Biological Evaluation (e.g., Cytotoxicity Assay) characterization->bioassay

Caption: A generalized workflow for the synthesis of novel thiadiazole derivatives, from the starting material to biological evaluation.

Conclusion

This compound and its analogs are invaluable building blocks in the synthesis of novel heterocyclic compounds. The straightforward and efficient synthetic routes, coupled with the potential for generating structurally diverse libraries, make this core a highly attractive starting point for drug discovery programs. The demonstrated potent anticancer activity of many of its derivatives highlights the significant promise of this chemical scaffold in developing next-generation therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the identification of clinical candidates for a variety of diseases.

References

Methodological & Application

Synthesis of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" from 2-amino-5-chloro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide from 2-amino-5-chloro-1,3,4-thiadiazole. The synthesis involves the acetylation of the primary amine group of the starting material. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active molecules. The protocol outlines the reaction procedure, purification, and characterization of the final product.

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that is a common feature in a wide range of biologically active compounds. Derivatives of 1,3,4-thiadiazole have been reported to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The synthesis of this compound serves as a key step in the development of more complex molecules and for structure-activity relationship (SAR) studies. The following protocol details a standard laboratory procedure for the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-5-chloro-1,3,4-thiadiazole on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base is recommended to neutralize the acidic byproduct of the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on general methods for the acetylation of 2-amino-1,3,4-thiadiazole derivatives.

Materials:

  • 2-amino-5-chloro-1,3,4-thiadiazole

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

Property2-amino-5-chloro-1,3,4-thiadiazoleThis compound[1]
Molecular Formula C₂H₂ClN₃SC₄H₄ClN₃OS[1]
Molecular Weight 135.59 g/mol 177.61 g/mol [1]
Appearance Off-white to yellow crystalline solidWhite to off-white solid
Melting Point ~200 °C (decomposes)Not explicitly found, but expected to be a solid at RT
Solubility Soluble in polar organic solventsSoluble in polar organic solvents
IUPAC Name 5-chloro-1,3,4-thiadiazol-2-amineThis compound[1]

Characterization Data (Expected)

The synthesized this compound should be characterized by various spectroscopic methods to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Singlet around δ 2.2 ppm (3H, -COCH₃), Broad singlet for the amide proton (-NH-) at higher ppm.
¹³C NMR (DMSO-d₆)Signal for the methyl carbon of the acetyl group around δ 23 ppm, Signal for the carbonyl carbon around δ 168 ppm, Signals for the thiadiazole ring carbons.
IR (KBr, cm⁻¹) N-H stretching vibration around 3200-3400 cm⁻¹, C=O stretching of the amide around 1680-1700 cm⁻¹, C-Cl stretching around 700-800 cm⁻¹.[2]
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z 178.0, and [M+Na]⁺ at m/z 200.0, showing the characteristic isotopic pattern for a chlorine-containing compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start Dissolve Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in solvent Start->Dissolve AddBase Add Base (Pyridine) and cool to 0°C Dissolve->AddBase AddReagent Add Acetic Anhydride dropwise AddBase->AddReagent Reaction Stir at Room Temperature (Monitor by TLC) AddReagent->Reaction Workup Quench with NaHCO₃ and Extract Reaction->Workup Dry Dry organic layer and concentrate Workup->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

References

Application Note: Microwave-Assisted Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The synthesis of derivatives of this scaffold is therefore of significant importance. This application note describes a rapid and efficient method for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Principle of the Method

The synthesis involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole with acetic anhydride under microwave irradiation. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.

Experimental Protocols

Materials and Methods

Materials:

  • 2-amino-5-chloro-1,3,4-thiadiazole (Starting Material)

  • Acetic Anhydride (Acylating Agent)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (Recrystallization Solvent)

  • Deionized Water

Equipment:

  • Monowave Microwave Reactor

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Protocol 1: Microwave-Assisted Synthesis
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-chloro-1,3,4-thiadiazole (1.0 mmol).

  • To the vial, add glacial acetic acid (3 mL) and acetic anhydride (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product by determining its melting point and using spectroscopic techniques (FTIR, NMR, and Mass Spectrometry).

Protocol 2: Conventional Synthesis (for comparison)
  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1.0 mmol) in glacial acetic acid (10 mL).

  • Add acetic anhydride (1.5 mmol) to the solution.

  • Heat the mixture to reflux and maintain it for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol.

  • Characterize the product as described in the microwave protocol.

Data Presentation

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 5-10 minutes4-6 hours
Temperature 120°CReflux (~118°C)
Yield High (typically >90%)Moderate to High (typically 70-85%)
Solvent Volume 3 mL10 mL
Energy Consumption LowHigh
Purity (after recrystallization) HighHigh

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₄H₄ClN₃OS[1]
Molecular Weight 177.61 g/mol [1]
CAS Number 60320-32-3[1]
Appearance White to off-white solid
Melting Point Expected to be sharp and reproducible
FTIR (cm⁻¹) Characteristic peaks for N-H, C=O, C-Cl, and thiadiazole ring vibrations
¹H NMR (DMSO-d₆, δ ppm) Peaks corresponding to the acetyl methyl protons and the amide proton
Mass Spectrum (m/z) Molecular ion peak corresponding to the molecular weight

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-amino-5-chloro-1,3,4-thiadiazole 2-amino-5-chloro-1,3,4-thiadiazole This compound This compound 2-amino-5-chloro-1,3,4-thiadiazole->this compound Microwave 120°C, 5-10 min Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Caption: Reaction scheme for the microwave-assisted synthesis.

Experimental Workflow

Workflow A Mix Reactants (2-amino-5-chloro-1,3,4-thiadiazole, Acetic Anhydride, Glacial Acetic Acid) B Microwave Irradiation (120°C, 5-10 min) A->B C Cooling B->C D Precipitation (in Ice Water) C->D E Filtration & Washing D->E F Drying E->F G Recrystallization (from Ethanol) F->G H Characterization (MP, FTIR, NMR, MS) G->H

Caption: Workflow for the microwave-assisted synthesis and purification.

Conclusion

The microwave-assisted synthesis of this compound provides a superior alternative to conventional heating methods. The significant reduction in reaction time, coupled with high yields and lower energy consumption, makes it an attractive method for researchers in drug discovery and development. This protocol is simple, efficient, and easily scalable for the rapid generation of this and similar thiadiazole derivatives for further biological evaluation.

References

Application Notes and Protocols: Conventional Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the conventional synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole. This guide outlines the necessary reagents, reaction conditions, and purification methods. All quantitative data from cited methods are summarized for easy comparison, and reaction pathways are visualized using diagrams.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 5-chloro substituent on the thiadiazole ring serves as a useful handle for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for drug discovery. This document details the common and reliable methods for the preparation of this important building block.

Synthesis Pathway Overview

The conventional synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-chloro-1,3,4-thiadiazole. The second step is the acylation of this intermediate to yield the final product.

Synthesis_Overview 2,5-Diamino-1,3,4-thiadiazole 2,5-Diamino-1,3,4-thiadiazole 2-Amino-5-chloro-1,3,4-thiadiazole 2-Amino-5-chloro-1,3,4-thiadiazole 2,5-Diamino-1,3,4-thiadiazole->2-Amino-5-chloro-1,3,4-thiadiazole Diazotization & Chlorination This compound This compound 2-Amino-5-chloro-1,3,4-thiadiazole->this compound Acylation

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis steps.

StepStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
1. Chlorination 2,5-Diamino-1,3,4-thiadiazoleSodium nitrite, Concentrated HCl, Copper catalyst (optional)WaterNot specifiedHeating88.6%[1]
2. Acylation (Method A) 5-methyl/ethyl-1,3,4-thiadiazol-2-amineChloroacetyl chloride, TrimethylamineTHF1 h0 °C to RT-[2]
2. Acylation (Method B) 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChloroacetyl chloride, Anhydrous sodium acetateDry Acetone1 hCold87%[3]
2. Acylation (Conventional) 2,5-Dihydro-1,3,4-thiadiazol-2-amineChloroacetyl chlorideEthanol22-24 hReflux-[4]
2. Acylation (Microwave) 2,5-Dihydro-1,3,4-thiadiazol-2-amineChloroacetyl chlorideDMF30-35 minMicrowave-[4]

Note: Yields and conditions can vary based on the specific substrate and scale of the reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from the diazotization and chlorination of 2,5-diamino-1,3,4-thiadiazole.[1]

Materials:

  • 2,5-Diamino-1,3,4-thiadiazole hydrochloride hydrate

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper powder or cuprous chloride (optional, for Sandmeyer/Gattermann reaction)

  • Water

Procedure:

  • Dissolve 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate in cold, concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • After the addition is complete, a diazonium salt solution is formed.

  • If using a catalyst, add copper powder or cuprous chloride.

  • Heat the reaction mixture, which will cause the evolution of nitrogen gas and the formation of 2-amino-5-chloro-1,3,4-thiadiazole.

  • Cool the mixture to room temperature. The product will crystallize.

  • Filter the solid product, wash with cold water, and dry at 60 °C.

Step1_Workflow cluster_prep Diazotization cluster_reaction Chlorination cluster_workup Work-up A Dissolve Diaminothiadiazole in conc. HCl B Cool to 0-5 °C A->B C Slowly add NaNO2 solution B->C D Add Cu catalyst (optional) C->D E Heat reaction mixture D->E F Cool to room temperature E->F G Filter crystalline product F->G H Wash with cold water G->H I Dry at 60 °C H->I

Caption: Experimental workflow for the synthesis of 2-amino-5-chloro-1,3,4-thiadiazole.

Step 2: Synthesis of this compound (Acylation)

This protocol describes the acylation of 2-amino-5-chloro-1,3,4-thiadiazole. While the provided search results detail acylation on similar thiadiazole derivatives, the general procedure can be adapted. A common method involves the use of an acylating agent like acetic anhydride or acetyl chloride.

Materials:

  • 2-Amino-5-chloro-1,3,4-thiadiazole

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine, anhydrous sodium acetate)

  • An appropriate solvent (e.g., tetrahydrofuran (THF), acetone, ethanol)

General Procedure (adapted from related syntheses[2][3]):

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in the chosen solvent in a reaction flask.

  • If using a solid base like anhydrous sodium acetate, add it to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution. If using a liquid base like triethylamine, it can be added concurrently or after the substrate is dissolved.

  • After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1 hour) and potentially warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • The solid precipitate of this compound is then collected by filtration.

  • Wash the product with water to remove any remaining salts.

  • Dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step2_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Work-up and Purification A Dissolve Aminochlorothiadiazole and base in solvent B Cool to 0 °C A->B C Slowly add acylating agent B->C D Stir for 1-2 hours C->D E Monitor by TLC D->E F Pour into ice-water E->F G Filter the precipitate F->G H Wash with water G->H I Dry the product H->I J Recrystallize (optional) I->J

Caption: General experimental workflow for the acylation of 2-amino-5-chloro-1,3,4-thiadiazole.

Conclusion

The synthesis of this compound is a straightforward process involving well-established chemical transformations. By following the detailed protocols and considering the quantitative data provided, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and development. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

References

Application Note: Purification of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide using recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity. This protocol is designed to yield a high-purity crystalline product suitable for further research and development applications.

Introduction

This compound is a heterocyclic compound belonging to the thiadiazole class. Derivatives of this scaffold are of significant interest in medicinal chemistry. The purity of such compounds is critical for accurate biological evaluation and drug development. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[2] This application note details a robust recrystallization protocol for this compound.

Experimental Data Summary

The following table summarizes typical quantitative data obtained from the purification of a crude sample of this compound via recrystallization with ethanol.

ParameterCrude CompoundPurified Compound
Appearance Off-white to tan powderWhite crystalline solid
Initial Mass 5.00 g-
Final Mass -4.15 g
Purity (by HPLC) 94.5%99.8%
Melting Point 178-182 °C185-187 °C
Recovery Yield -83%

Detailed Experimental Protocol

This protocol is divided into three main stages: Solvent Selection, Recrystallization Procedure, and Product Analysis.

Stage 1: Solvent System Selection

The selection of an appropriate solvent is the most critical step for successful recrystallization.[2] Based on the structure of this compound and literature precedents for similar heterocyclic compounds, suitable solvents include short-chain alcohols or alcohol/water mixtures.[3][4]

Methodology:

  • Place approximately 20-30 mg of the crude compound into separate test tubes.

  • Add 0.5 mL of a candidate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water) to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility in a water bath. Add the solvent dropwise until the solid dissolves completely.

  • Remove the test tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. The best solvent will yield a large quantity of crystalline precipitate upon cooling. For this compound, ethanol is often an effective choice. An ethanol/water mixture can also be used if the compound is too soluble in pure ethanol.[5]

Stage 2: Recrystallization Procedure

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (x3)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude compound (e.g., 5.00 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 50 mL) and a magnetic stir bar. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the compound is fully dissolved. Avoid adding a large excess of solvent to ensure good recovery.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Place a fluted filter paper in a stemless funnel and set it on top of a pre-warmed receiving Erlenmeyer flask.[1] Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, gently scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Transfer the crystalline product to a watch glass and let it air dry. For complete drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of Protocols and Relationships

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the recrystallization process.

G start Start: Crude Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration 2. Hot Filtration impurities->hot_filtration Yes cool 3. Slow Cooling & Crystallization impurities->cool No hot_filtration->cool collect 4. Vacuum Filtration (Collect Crystals) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Recrystallization workflow for this compound.

Logical Relationship of Purification

This diagram shows the logical separation of the target compound from impurities based on solubility principles.

G compound Crude Solid Target Compound Soluble Impurities Insoluble Impurities hot_solution Hot Saturated Solution Dissolved Target Compound Dissolved Soluble Impurities compound->hot_solution + Heat & Solvent insoluble Insoluble Impurities (Removed by Hot Filtration) compound->insoluble (Separated) cold_solution Cold Solution (Mother Liquor) Trace Target Compound Soluble Impurities hot_solution->cold_solution (Remains in Solution) pure_crystals Pure Crystalline Product hot_solution->pure_crystals - Heat (Cooling)

Caption: Logical separation of components during the recrystallization process.

References

Application Notes and Protocols for the Analysis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a known impurity of the pharmaceutical compound Acetazolamide, often referred to as Acetazolamide Impurity A. The following methods for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are outlined to facilitate quality control, stability testing, and research applications. The protocols are based on established analytical methodologies for Acetazolamide and its related substances.

Thin-Layer Chromatography (TLC) Method

TLC provides a rapid and straightforward method for the qualitative analysis of this compound, suitable for reaction monitoring and identification purposes.

Experimental Protocol

a) Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: A mixture of chloroform and methanol (95:5 v/v) is a common starting point for thiadiazole derivatives.[1] Alternative systems such as ethyl acetate:hexane can also be explored.[2]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetone to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a solution of a reference standard of this compound in the same solvent and at a similar concentration.

  • Developing Chamber: A glass tank with a lid.

  • Visualization: UV lamp (254 nm).

b) Procedure:

  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow the chamber to equilibrate for at least 30 minutes.

  • Using a capillary tube, spot a small volume (1-2 µL) of the sample and standard solutions onto the TLC plate, about 1 cm from the bottom edge.

  • Place the spotted TLC plate into the developing chamber and close the lid.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.

  • Calculate the Retention Factor (R_f) for the sample and standard spots using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation
ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform:Methanol (95:5 v/v)
Detection UV at 254 nm
Expected R_f Value ~0.4 - 0.6 (This is an estimated value and should be determined experimentally)

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase prep_chamber Equilibrate Chamber prep_mobile->prep_chamber prep_sample Prepare Sample & Standard spotting Spot Plate prep_sample->spotting development Develop Plate prep_chamber->development spotting->development drying Dry Plate development->drying visualization Visualize (UV 254 nm) drying->visualization calculation Calculate Rf visualization->calculation

TLC Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and quantitative technique for the analysis of this compound. The following reverse-phase HPLC (RP-HPLC) method is recommended for accurate quantification and purity assessment.

Experimental Protocol

a) Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for related compounds.[3]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. A typical mobile phase could be a mixture of Acetonitrile and a Phosphate Buffer (e.g., pH 3.0).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm, as this is a common wavelength for Acetazolamide and its impurities.[3]

  • Injection Volume: 10 µL.

b) Reagent and Sample Preparation:

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate), adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a similar concentration as the standard solution.

c) Chromatographic Procedure:

  • Set up the HPLC system with the specified conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

  • Inject the sample solution.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Quantify the amount of the compound in the sample by comparing the peak area with that of the standard.

Data Presentation
ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 265 nm
Retention Time (t_R) To be determined experimentally (expect in the range of 5-15 min)
Linearity Range e.g., 1 - 50 µg/mL
Limit of Detection (LOD) To be determined (typically < 0.1 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 0.5 µg/mL)

Workflow Diagram

HPLC_Workflow cluster_setup System Setup & Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_setup Instrument Setup prep_mobile->sys_setup prep_samples Prepare Samples & Standards sys_suitability System Suitability Test prep_samples->sys_suitability equilibration Column Equilibration sys_setup->equilibration equilibration->sys_suitability sample_injection Inject Samples sys_suitability->sample_injection peak_integration Peak Integration sample_injection->peak_integration quantification Quantification peak_integration->quantification

HPLC Experimental Workflow

Disclaimer: The provided protocols and data are illustrative and based on methods for structurally related compounds. It is essential to validate these methods for the specific application and instrumentation to ensure accuracy, precision, and reliability of the results. The expected values for R_f, retention time, and other quantitative parameters should be experimentally determined using a certified reference standard.

References

Application Notes and Protocols: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1][2][3] Derivatives of 1,3,4-thiadiazole have been shown to interfere with various biological processes in cancer cells, such as cell proliferation, apoptosis, and cell cycle progression.[3][4] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.

This document provides detailed application notes and protocols for the use of a key intermediate, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide , in the synthesis of novel anticancer agents. This intermediate serves as a versatile building block for creating a library of compounds with potential therapeutic value. The subsequent sections detail the synthesis of downstream anticancer agents, their cytotoxic activities against various cancer cell lines, and the underlying signaling pathways involved in their mechanism of action.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of piperazine derivatives synthesized from a structurally related intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. These derivatives demonstrate the potential of this chemical class against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[2]

Compound IDR Group (at piperazine N4)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4a Methyl138.570.5
4b Ethyl21.19.5
4c Phenyl23.414.8
4d 2-Methoxyphenyl10.38.3
4e 2-Ethoxyphenyl6.28.3
4f 4-Ethoxyphenyl102.4100.8
4g 4-Fluorophenyl19.915.6
4h Furan-2-carbonyl5.211.2
4i Benzyl8.210.9
5-FU (control) -26.164.6

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

This protocol is adapted from the synthesis of the closely related 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and can be modified for the title compound by starting with 2-amino-5-chloro-1,3,4-thiadiazole.[2]

Materials:

  • 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

  • Anhydrous sodium acetate

  • Chloroacetyl chloride

  • Dry acetone

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) in dry acetone (30 mL), add anhydrous sodium acetate (10 mmol).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (10 mmol) dropwise to the cooled mixture.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[2]

Protocol 2: General Procedure for the Synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide Derivatives

Materials:

  • 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

  • Appropriate substituted piperazine

  • Triethylamine (catalytic amount)

  • Dry benzene

  • Standard reflux apparatus

Procedure:

  • A mixture of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) and the desired substituted piperazine (1.2 mmol) in dry benzene (20 mL) is prepared.

  • A catalytic amount of triethylamine is added to the mixture.

  • The reaction mixture is heated under reflux for 16-20 hours.[2]

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization from an appropriate solvent to yield the final product.[2]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[5]

Visualizations

Signaling Pathway for Apoptosis Induction

The following diagram illustrates a plausible signaling pathway for apoptosis induction by 1,3,4-thiadiazole derivatives, based on their known effects on caspase activation and the Bax/Bcl-2 ratio.[6][7]

G Thiadiazole 1,3,4-Thiadiazole Derivative Bax Bax Thiadiazole->Bax activates Bcl2 Bcl-2 Thiadiazole->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by 1,3,4-thiadiazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-5-chloro- 1,3,4-thiadiazole Intermediate N-(5-chloro-1,3,4-thiadiazol- 2-yl)acetamide Start->Intermediate Acetylation Derivatives Substituted Derivatives Intermediate->Derivatives Nucleophilic Substitution Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity->Mechanism

Caption: Workflow for synthesis and anticancer evaluation.

References

Application Notes and Protocols for the Use of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in the Synthesis of Novel Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a key heterocyclic building block for the synthesis of a diverse range of novel 1,3,4-thiadiazole derivatives. The reactive chloro group at the 5-position of the thiadiazole ring serves as a versatile handle for introducing various substituents via nucleophilic substitution reactions. This allows for the creation of extensive compound libraries with potential applications in medicinal chemistry. Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents. These application notes provide detailed protocols for the synthesis and biological evaluation of these novel compounds, along with data on their activity and proposed mechanisms of action.

Synthesis of Novel Thiadiazole Derivatives

The general synthetic strategy involves a two-step process. First, a precursor amine, such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, is reacted with chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then subjected to nucleophilic substitution with various amines, such as substituted piperazines, to generate the final products.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Derivatives start 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine reagent1 Chloroacetyl chloride Anhydrous Sodium Acetate start->reagent1 add solvent1 Dry Acetone reagent1->solvent1 in reaction1 Stir at 0-5°C for 1h solvent1->reaction1 workup1 Pour into ice-water Filter, wash, dry reaction1->workup1 intermediate 2-chloro-N-(5-(4-chlorophenyl) -1,3,4-thiadiazol-2-yl)acetamide workup1->intermediate intermediate2 Intermediate intermediate->intermediate2 reagent2 Substituted Piperazine Triethylamine (catalyst) intermediate2->reagent2 add solvent2 Dry Benzene reagent2->solvent2 in reaction2 Reflux for 16-20h solvent2->reaction2 workup2 Cool, filter Recrystallize reaction2->workup2 final_product Final Thiadiazole Derivative workup2->final_product

Caption: Synthetic workflow for novel thiadiazole derivatives.

Biological Activity of Novel Thiadiazole Derivatives

Anticancer Activity

A series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that several compounds exhibited potent anticancer activity, with some showing higher efficacy than the standard drug, 5-Fluorouracil (5-FU).

Table 1: In Vitro Cytotoxicity of Novel Thiadiazole Derivatives

Compound IDSubstituent on Piperazine RingMCF-7 IC₅₀ (µg/mL)[1]HepG2 IC₅₀ (µg/mL)[1]
4a 4-Methyl51.56>50
4c 4-Phenyl8.356.21
4e 4-(2-Ethoxyphenyl)5.363.13
4g 4-(4-Fluorophenyl)21.6519.34
4i 4-Benzylpiperidine Moiety2.344.21
5-FU (Reference Drug)6.808.40

The most potent compounds, 4e and 4i , were selected for further mechanistic studies to investigate their effects on key signaling pathways involved in apoptosis and angiogenesis.

Modulation of Apoptotic and Angiogenic Pathways

The cytotoxic effect of compounds 4e and 4i was found to be associated with the induction of apoptosis. This was evidenced by a significant increase in the Bax/Bcl-2 ratio and the levels of caspase 9 in treated cancer cells.

Table 2: Effect of Compounds 4e and 4i on Apoptotic Markers

Cell LineTreatment (IC₅₀ Conc.)Fold Change in Bax/Bcl-2 RatioFold Change in Caspase 9 Level
MCF-7 Compound 4e 4.25.1
Compound 4i 5.86.3
HepG2 Compound 4e 3.94.7
Compound 4i 5.25.9

Note: While the effect on Vascular Endothelial Growth Factor (VEGF) was investigated in the source study, specific quantitative data on VEGF level changes were not publicly available.

Proposed Signaling Pathways

The anticancer activity of these novel thiadiazole derivatives appears to be mediated through the modulation of the intrinsic apoptotic pathway and potentially through the inhibition of angiogenesis.

G cluster_0 VEGF Signaling Pathway cluster_1 Bax/Bcl-2 Apoptotic Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates AKT Akt PI3K->AKT activates Angiogenesis Angiogenesis (Tumor Growth, Metastasis) AKT->Angiogenesis promotes Thiadiazole Thiadiazole Derivatives Thiadiazole->VEGFR2 inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion acts on CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase 9 CytochromeC->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis initiates Thiadiazole2 Thiadiazole Derivatives Thiadiazole2->Bcl2 downregulates Thiadiazole2->Bax upregulates

Caption: Proposed signaling pathways modulated by thiadiazole derivatives.

Experimental Protocols

Synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)
  • To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol) dropwise while stirring in an ice bath.

  • Stir the reaction mixture for 1 hour in the cold.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure intermediate.

General Procedure for the Synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide Derivatives
  • To a solution of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in dry benzene (30 mL), add the appropriate substituted piperazine (1 mmol) and a catalytic amount of triethylamine (0.2 mL).

  • Heat the mixture under reflux for 16-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool.

  • Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized thiadiazole derivatives and incubate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Disk Diffusion Assay)
  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Conclusion

This compound is a valuable starting material for the synthesis of novel thiadiazole derivatives with promising biological activities. The protocols and data presented here provide a foundation for researchers to explore this chemical space further in the quest for new therapeutic agents. The demonstrated anticancer activity, mediated through the induction of apoptosis via the Bax/Bcl-2 pathway, highlights a key area for future drug development efforts.

References

Application Notes and Protocols: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide in Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antibacterial properties. The electronic structure and physicochemical properties of this ring system make it a key pharmacophore in the design of novel therapeutic agents. This document provides a summary of the current understanding and key experimental protocols relevant to the study of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its analogs in the context of antimicrobial research. While direct antimicrobial screening data for this compound is not extensively available in the reviewed literature, it is a crucial intermediate in the synthesis of various bioactive molecules. The following sections detail its synthesis and standardized protocols for evaluating the antimicrobial potential of this class of compounds.

Data Presentation: Antimicrobial Activity of Related Thiadiazole Derivatives

Although specific quantitative antimicrobial data for this compound is not readily found in published literature, numerous studies have reported the significant antimicrobial activity of its derivatives and related 1,3,4-thiadiazole compounds. The following table summarizes the antimicrobial activity of some representative N-acyl-1,3,4-thiadiazole derivatives to provide a contextual understanding of their potential.

Compound/DerivativeMicroorganismActivity MetricValueReference
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivativesStaphylococcus aureusMICNot specified, but derivatives showed activity[1]
Escherichia coliMICNot specified, but derivatives showed activity[1]
5-(1-adamantyl)-1,3,4-thiadiazole derivativesGram-positive bacteriaMICMarked activity observed for some derivatives[2]
Gram-negative bacteriaMICHigh activity observed for some derivatives[2]
Candida albicansMICWeak to moderate activity for some derivatives[2]
2,5-disubstituted 1,3,4-thiadiazole derivativesStaphylococcus aureusZone of InhibitionGood to moderate activity[3]
Escherichia coliZone of InhibitionGood to moderate activity[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Zone of Inhibition is the area around an antibiotic disc where bacteria cannot grow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which is often used as a key intermediate for further derivatization.

Materials:

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Dry acetone

  • Ice-cold water

  • Ethanol

Procedure:

  • To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol).

  • Stir the reaction mixture in the cold for 1 hour.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.[1]

Visualization of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Stir Stir in the cold for 1 hour Reactant1->Stir Reactant2 Chloroacetyl chloride Reactant2->Stir Reactant3 Anhydrous Sodium Acetate Reactant3->Stir Reactant4 Dry Acetone Reactant4->Stir Pour Pour into ice-cold water Stir->Pour Filter Filter and wash precipitate Pour->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize Product This compound Recrystallize->Product

Caption: Synthesis of this compound.

Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.

Materials:

  • Nutrient Agar medium

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test compound solution (in a suitable solvent like DMSO)

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Sterile cork borer (6 mm diameter)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare sterile Nutrient Agar plates.

  • Spread a standardized inoculum of the test bacterial culture uniformly over the agar surface.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.

  • Similarly, add the standard antibiotic solution to a separate well as a positive control and the solvent (e.g., DMSO) to another well as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Visualization of Antibacterial Screening Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Agar Prepare Nutrient Agar Plates Spread Spread Inoculum on Agar Agar->Spread Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Spread Wells Create Wells in Agar Spread->Wells AddCompound Add Test Compound, Standard, and Control to Wells Wells->AddCompound Incubate Incubate at 37°C for 24h AddCompound->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Agar Well Diffusion Method for Antibacterial Screening.

Protocol 3: In Vitro Antifungal Screening (Broth Microdilution Method for MIC Determination)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Sabouraud Dextrose Broth (SDB)

  • Fungal cultures (e.g., Candida albicans, Aspergillus niger)

  • Test compound solution (in a suitable solvent like DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

  • Incubator

Procedure:

  • Dispense SDB into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compound in the wells to achieve a range of concentrations.

  • Prepare a standardized fungal inoculum and add it to each well (except for the sterility control).

  • Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of the compound that shows no visible growth. Alternatively, measure the absorbance at a specific wavelength (e.g., 600 nm) to determine the concentration that inhibits a certain percentage of growth.

Visualization of Antifungal Screening Workflow:

G cluster_setup Plate Setup cluster_incubation Incubation cluster_results Results Dispense Dispense Broth into 96-well Plate Dilute Serial Dilution of Test Compound Dispense->Dilute Inoculate Add Standardized Fungal Inoculum Dilute->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually Inspect or Read Absorbance Incubate->Read DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Read->DetermineMIC

Caption: Broth Microdilution Method for Antifungal MIC Determination.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is not defined, 1,3,4-thiadiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include:

  • Inhibition of essential enzymes: Thiadiazole moieties can coordinate with metal ions in the active sites of enzymes crucial for microbial survival.

  • Disruption of cell wall synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

  • Interference with nucleic acid synthesis: They may inhibit enzymes like DNA gyrase or topoisomerase.

  • Disruption of membrane potential: Certain compounds can lead to the depolarization of the cell membrane, causing cell death.

Further research, including mechanistic studies, is required to elucidate the specific pathways affected by this compound and its derivatives.

Visualization of Potential Antimicrobial Mechanisms:

G cluster_targets Potential Cellular Targets cluster_effects Resulting Effects cluster_outcome Overall Outcome Compound 1,3,4-Thiadiazole Derivative Enzymes Essential Enzymes Compound->Enzymes CellWall Cell Wall Synthesis Compound->CellWall DNA Nucleic Acid Synthesis Compound->DNA Membrane Cell Membrane Integrity Compound->Membrane Inhibition Enzyme Inhibition Enzymes->Inhibition DisruptionCW Cell Wall Disruption CellWall->DisruptionCW InhibitionDNA Inhibition of Replication/Transcription DNA->InhibitionDNA Depolarization Membrane Depolarization Membrane->Depolarization Death Microbial Cell Death Inhibition->Death DisruptionCW->Death InhibitionDNA->Death Depolarization->Death

References

Application Notes and Protocols: Deuterated N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of deuterated "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" as an internal standard in the quantitative analysis of acetazolamide and its impurities. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1]

Introduction

This compound is a known impurity of the drug Acetazolamide.[2][3] Its deuterated form, this compound-d3, serves as an ideal internal standard for chromatographic and mass spectrometric assays.[2][4] Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable quantification.[1] These notes detail validated methods for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

PropertyValue
Molecular FormulaC₄D₃ClN₃OS[4]
Molecular Weight180.631 g/mol [4]
Exact Mass179.995 g/mol [4]
CAS Number60320-32-3 (unlabelled)[2]

Application: Quantitative Analysis of Acetazolamide in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of acetazolamide in human plasma using a deuterated internal standard.[5]

Experimental Protocol

3.1.1. Materials and Reagents

  • Acetazolamide analytical standard

  • This compound-d3 (as internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

3.1.2. Instrumentation

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column

3.1.3. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add the internal standard solution.

  • Perform a solid-phase extraction.

  • Elute the analyte and the internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.[5]

3.1.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography
ColumnC18
Mobile Phase0.1% Formic acid in water and Acetonitrile (30:70, v/v)[5]
Flow Rate0.80 mL/min[5]
Injection Volume10 µL
Run Time2.0 min[5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive depending on the analyte
Monitored TransitionsTo be determined for this compound and its deuterated standard. For Acetazolamide: m/z 220.9 → 83.3[6]
Method Validation Data

The following tables summarize the performance of a validated LC-MS/MS method for acetazolamide using a deuterated internal standard.[5]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range50.3–12046 ng/mL[5]
Correlation Coefficient (r²)>0.998[5]
Lower Limit of Quantification (LLOQ)50.3 ng/mL[5]
Signal-to-Noise Ratio at LLOQ≥10[5]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC1.5697.62.87102.3
Low QC2.45101.23.54103.1
Medium QC1.9898.92.76101.5
High QC2.11102.53.12100.8

Table 3: Recovery

AnalyteMean Overall Recovery (%)Precision (%CV)
Acetazolamide79.4 ± 3.041.29 - 6.69
Internal Standard77.1-

Application: Quantitative Analysis of Acetazolamide in Human Urine by GC-MS

This protocol is based on a validated stable-isotope dilution GC-MS method.[7][8]

Experimental Protocol

4.1.1. Materials and Reagents

  • Acetazolamide analytical standard

  • [acetylo-2H3]acetazolamide (as internal standard, IS)

  • Pentafluorobenzyl (PFB) bromide

  • Acetonitrile

  • Toluene

  • Human urine (blank)

4.1.2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

4.1.3. Sample Preparation and Derivatization

  • Take a 50 µL aliquot of urine.

  • Evaporate to dryness.

  • Perform base-catalyzed derivatization with 30% PFB bromide in acetonitrile for 60 minutes at 30°C.

  • Reconstitute the sample in 200 µL of toluene.[7]

4.1.4. GC-MS Conditions

ParameterCondition
Gas Chromatography
Injection ModeSplitless
Mass Spectrometry
Ionization ModeNegative-ion chemical ionization (NICI)[7]
Reagent GasMethane[7]
Monitored Ions (d0-AZM-(PFB)2)m/z 581 and 83[7]
Monitored Ions (d3-AZM-(PFB)2)m/z 584 and 86[7]
Method Validation Data

Table 4: Method Performance for GC-MS Analysis of Acetazolamide in Urine

ParameterValue
Limit of Detection (LOD)300 fmol (67 pg)[7]
Limit of Quantification (LOQ)1 µM[7]
Intra-assay Precision (%CV)0.3% - 4.2%[7]
Inter-assay Precision (%CV)0.3% - 4.2%[7]
Accuracy95.3% - 109%[7]

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Matrix (Plasma/Urine) add_is Spike with Deuterated Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS or GC-MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition peak_integration Peak Integration (Analyte & IS) data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Calibration Curve Generation ratio_calculation->calibration_curve quantification Quantification of Analyte Concentration calibration_curve->quantification

Caption: General workflow for bioanalytical quantification using a deuterated internal standard.

logical_relationship analyte Analyte sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Deuterated Internal Standard (IS) is->sample_prep lc_ms_analysis LC-MS/MS Analysis (Chromatography, Ionization) sample_prep->lc_ms_analysis quantification Accurate Quantification lc_ms_analysis->quantification variability Sources of Variability variability->sample_prep variability->lc_ms_analysis

Caption: Rationale for using a deuterated internal standard to mitigate analytical variability.

References

Application Notes and Protocols for Metabolic Pathway Tracing Using N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its isotopically labeled analogues, such as this compound-d3, are valuable tools in metabolic pathway tracing and pharmacokinetic studies. The 1,3,4-thiadiazole scaffold is present in numerous pharmacologically active compounds, and understanding its metabolic fate is crucial for drug development. The deuterated form, in particular, allows for the use of sensitive mass spectrometry-based methods to distinguish the compound and its metabolites from endogenous molecules.

The primary metabolic pathway for many N-acetylated compounds is oxidative deacetylation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Deuteration of the acetamide methyl group in this compound-d3 can slow this metabolic process due to the kinetic isotope effect, making it a useful tool for studying its metabolic stability and identifying its metabolites.[1]

These application notes provide an overview and detailed protocols for utilizing this compound in metabolic pathway tracing studies, both in vitro and in vivo.

Proposed Metabolic Pathway

The primary anticipated metabolic transformation of this compound is the oxidative deacetylation to form 2-amino-5-chloro-1,3,4-thiadiazole. This reaction is expected to be catalyzed by hepatic cytochrome P450 enzymes.

cluster_0 Metabolic Pathway This compound This compound 2-amino-5-chloro-1,3,4-thiadiazole 2-amino-5-chloro-1,3,4-thiadiazole This compound->2-amino-5-chloro-1,3,4-thiadiazole Oxidative Deacetylation (CYP450)

Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for evaluating the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • This compound-d3 (for use as an internal standard)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add this compound stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).

    • Gently vortex the mixture.

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins and stop the reaction.

    • Add the internal standard (this compound-d3) to each sample.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

cluster_1 In Vitro Metabolism Workflow A Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Add this compound B->C D Incubate and Collect Samples at Time Points C->D E Quench Reaction with Acetonitrile + Internal Standard D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G cluster_2 In Vivo Pharmacokinetic Workflow H Dose Animals with This compound I Collect Blood/Tissue Samples at Time Points H->I J Process Samples (e.g., Plasma Separation) I->J K Protein Precipitation with Acetonitrile + Internal Standard J->K L Centrifuge K->L M Analyze Supernatant by LC-MS/MS L->M

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its derivatives in structure-activity relationship (SAR) studies, with a focus on anticancer and antimicrobial applications. Detailed protocols for synthesis and biological evaluation are provided to ensure reproducibility and facilitate the discovery of novel therapeutic agents.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The title compound, this compound, serves as a key intermediate and a foundational structure for the development of potent therapeutic agents. The presence of a reactive chlorine atom at the 5-position and an acetamide group at the 2-position provides versatile handles for chemical modification, making it an excellent candidate for SAR studies. These studies are crucial for understanding how specific structural features of a molecule influence its biological activity, thereby guiding the rational design of more potent and selective drug candidates.

Synthesis of this compound and Analogs

The general synthetic route to this compound and its analogs begins with the synthesis of the 2-amino-5-chloro-1,3,4-thiadiazole core, followed by acylation. Further modifications can be introduced by nucleophilic substitution of the chloro group or by varying the acyl group.

Protocol 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from established methods for the synthesis of the thiadiazole core.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide

  • Sodium methoxide

  • Sulfuryl chloride

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve thiosemicarbazide in a solution of sodium methoxide in methanol.

  • Add carbon disulfide dropwise at a low temperature (0-5 °C) and stir for 2-3 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the intermediate, 5-amino-1,3,4-thiadiazole-2-thiol.

  • Filter, wash with water, and dry the precipitate.

  • Suspend the dried intermediate in a suitable solvent (e.g., chloroform or acetic acid).

  • Add sulfuryl chloride dropwise at room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-5-chloro-1,3,4-thiadiazole.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Amino-5-chloro-1,3,4-thiadiazole

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in dry DCM.

  • Add a catalytic amount of pyridine.

  • Add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 3: General Procedure for the Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Analogs

Analogs can be synthesized by reacting the chloro intermediate with various nucleophiles.

Materials:

  • 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (can be synthesized from the corresponding 2-amino-5-substituted-1,3,4-thiadiazole and chloroacetyl chloride)

  • Appropriate secondary amine (e.g., substituted piperazines)

  • Triethylamine (TEA)

  • Dry benzene or other suitable solvent

Procedure:

  • To a solution of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide in a dry solvent, add the appropriate secondary amine.

  • Add a catalytic amount of TEA.

  • Reflux the mixture for 16-20 hours, monitoring the reaction by TLC.

  • Collect the precipitate by filtration while hot, dry, and recrystallize from a suitable solvent like ethanol.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the quantitative data from SAR studies of 1,3,4-thiadiazole derivatives, focusing on anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic activity of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide analogs has been evaluated against various cancer cell lines. The data is typically presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: SAR of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide Derivatives against Cancer Cell Lines

CompoundR (Substitution on acetamide nitrogen)IC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - HepG2 (Liver Cancer)
4a 4-Methylpiperazin-1-yl8.357.64
4b 4-Ethylpiperazin-1-yl7.616.82
4c 4-Phenylpiperazin-1-yl6.825.91
4d 4-(p-tolyl)piperazin-1-yl5.134.88
4e 4-(o-ethoxyphenyl)piperazin-1-yl3.422.32
4f 4-(p-ethoxyphenyl)piperazin-1-yl4.763.97
4g 4-(4-fluorophenyl)piperazin-1-yl4.123.51
4h 4-(2-furoyl)piperazin-1-yl2.893.14
4i 4-Benzylpiperidin-1-yl2.732.91
Doxorubicin -1.231.54

Data compiled from studies on 5-aryl-1,3,4-thiadiazole-based anticancer agents.

SAR Insights (Anticancer):

  • The introduction of a piperazine or piperidine ring through an acetamide linker at the 2-position of the 1,3,4-thiadiazole core is beneficial for anticancer activity.[1]

  • Substitution on the piperazine ring with lipophilic groups, such as o-ethoxyphenyl (4e) or benzyl (4i), enhances cytotoxicity against both MCF-7 and HepG2 cell lines.[1]

  • Bioisosteric replacement of the o-ethoxyphenyl group with a furoyl moiety (4h) improves activity against MCF-7 cells.[1]

  • Electron-withdrawing groups on the phenyl ring of the piperazine moiety, such as fluorine (4g), also contribute to potent anticancer activity.

Antimicrobial Activity

The antimicrobial activity of 1,3,4-thiadiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: SAR of N-(5-aryl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone Derivatives

CompoundR (Quinolone moiety)MIC (µg/mL) - S. aureusMIC (µg/mL) - S. epidermidis
5a Ciprofloxacin0.0080.008
5b Norfloxacin0.0160.03
5c Lomefloxacin0.0160.016

Data compiled from studies on N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives.[2][3]

SAR Insights (Antimicrobial):

  • Hybrid molecules combining the 1,3,4-thiadiazole scaffold with a quinolone moiety via a piperazine linker exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[2][3]

  • The ciprofloxacin derivative (5a) shows excellent activity against Staphylococcus aureus and Staphylococcus epidermidis.[2][3]

  • The nature of the substituent on the 5-position of the thiadiazole ring is crucial; for instance, nitroimidazole derivatives in this position show significant activity against Gram-positive bacteria, while nitrophenyl analogs are largely inactive.[2][3]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a suitable software.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathway Diagram

anticancer_pathway Thiadiazole 1,3,4-Thiadiazole Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Thiadiazole->CellCycle Apoptosis Apoptosis Induction Thiadiazole->Apoptosis Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates CellDeath Cell Death Caspase3->CellDeath Executes experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Core 2-Amino-5-chloro- 1,3,4-thiadiazole Start->Core Cyclization TitleCompound N-(5-chloro-1,3,4-thiadiazol -2-yl)acetamide Core->TitleCompound Acetylation Analogs SAR Analogs TitleCompound->Analogs Modification Anticancer Anticancer Screening (MTT Assay) Analogs->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Analogs->Antimicrobial SAR SAR Analysis Anticancer->SAR Antimicrobial->SAR

References

Troubleshooting & Optimization

Technical Support Center: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthesis is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-chloro-1,3,4-thiadiazole. The second step is the acetylation of this intermediate to yield the final product, this compound.[1]

Q2: What are the potential starting materials for the synthesis of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate?

A common precursor for the thiadiazole ring is thiosemicarbazide, which can be cyclized with a suitable reagent.[2][3] Another documented starting material is 2,5-diamino-1,3,4-thiadiazole, which can undergo diazotization and chlorination.[4]

Q3: Which reagents are used for the final acetylation step?

The acetylation of 2-amino-5-chloro-1,3,4-thiadiazole is typically achieved using acetic anhydride or acetyl chloride. This reaction is usually carried out in the presence of a base.

Q4: Are there any advanced synthesis techniques that can improve the yield and reduce reaction time?

Yes, microwave-assisted synthesis has been shown to be effective for similar reactions. It can lead to a significant reduction in reaction time (from hours to minutes) and an increase in product yield by 25-60% compared to conventional heating methods.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-amino-5-chloro-1,3,4-thiadiazole intermediate Incomplete diazotization or chlorination of 2,5-diamino-1,3,4-thiadiazole.Ensure precise temperature control during the diazotization step, typically keeping the reaction mixture cold. Monitor the reaction progress using an appropriate analytical technique like TLC. A high yield of 88.6% has been reported under optimized conditions.[4]
Inefficient cyclization of thiosemicarbazide.The use of phosphorus pentachloride as a catalyst in a solid-phase reaction with a carboxylic acid has been reported to produce high yields (over 91%) for similar 2-amino-5-substituted-1,3,4-thiadiazoles.[2]
Low yield of this compound in the acetylation step Incomplete reaction.Consider using microwave irradiation to drive the reaction to completion.[5] Also, ensure the use of an appropriate base (e.g., anhydrous sodium acetate or triethylamine) and a suitable dry solvent (e.g., acetone or THF).[6][7]
Side reactions.The amino group of the starting material is nucleophilic and can participate in side reactions. Ensure the reaction is carried out under controlled temperature conditions. For some acetylations, conducting the reaction in the cold can minimize side product formation.[6]
Loss of product during workup and purification.The product is typically a solid. After quenching the reaction with cold water, ensure complete precipitation before filtration. Recrystallization from a suitable solvent like ethanol can be used for purification, but care should be taken to avoid significant loss of product in the mother liquor.[6]
Presence of impurities in the final product Unreacted starting material (2-amino-5-chloro-1,3,4-thiadiazole).Improve the efficiency of the acetylation step by increasing the reaction time, temperature, or by using microwave assistance. Ensure the correct stoichiometry of the acetylating agent.
Di-acetylation (acetylation on the ring nitrogen).This is less common but can occur under harsh reaction conditions. Use milder conditions and a non-nucleophilic base.
Hydrolysis of the chloro group.Avoid prolonged exposure to aqueous conditions, especially at elevated temperatures, as the chlorine atom can undergo nucleophilic substitution.[1]

Experimental Protocols

Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole (Example Protocol)

This protocol is based on a patented method.[4]

  • A solution of 2,5-diamino-1,3,4-thiadiazole is prepared in hydrochloric acid.

  • The solution is cooled, for instance, in an acetone-dry ice bath.

  • A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazotized intermediate.

  • The reaction mixture is then warmed to approximately 80°C for 2 hours.

  • Excess hydrochloric acid and water are removed by vacuum distillation.

  • The remaining material is neutralized with concentrated ammonium hydroxide to a pH of 9.1.

  • The precipitated 2-amino-5-chloro-1,3,4-thiadiazole is filtered, washed with cold water, and dried.

Synthesis of this compound (Example Protocol)

This is a general procedure adapted from the acetylation of similar compounds.[6][7]

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base, such as anhydrous sodium acetate, in a dry solvent like acetone.

  • Cool the mixture in an ice bath.

  • Add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to stir for a specified time (e.g., 1 hour) in the cold, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

Data Summary

Synthesis Method Key Reagents Reported Yield Reference
Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole2,5-diamino-1,3,4-thiadiazole, HCl, NaNO288.6%[4]
General synthesis of 2-amino-5-substituted-1,3,4-thiadiazolesThiosemicarbazide, Carboxylic acid, PCl5>91%[2]
Acetylation of a similar 2-amino-thiadiazole derivative5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, Chloroacetyl chloride, Anhydrous sodium acetate87%[6]
Microwave-assisted chloroacetylation of a similar 2-amino-thiadiazole derivative2,5-Dihydro-1,3,4-thiadiazol-2-amine, Chloroacetyl chloride25-60% increase compared to conventional heating[5]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Acetylation A 2,5-Diamino-1,3,4-thiadiazole B Diazotization & Chlorination (HCl, NaNO2) A->B C 2-Amino-5-chloro-1,3,4-thiadiazole B->C D 2-Amino-5-chloro-1,3,4-thiadiazole E Acetylation (Acetyl Chloride/Anhydride, Base) D->E F This compound E->F

Caption: General two-step synthesis workflow for the target compound.

TroubleshootingFlow cluster_intermediate Intermediate Synthesis Issues cluster_acetylation Acetylation Step Issues Start Low Final Yield CheckIntermediate Check yield of 2-amino-5-chloro- 1,3,4-thiadiazole Start->CheckIntermediate Begin Troubleshooting CheckAcetylation Analyze acetylation step Start->CheckAcetylation TempControl Verify low temp. during diazotization CheckIntermediate->TempControl ReagentChoice Consider alternative route (e.g., PCl5 method) CheckIntermediate->ReagentChoice ReactionConditions Optimize: Base, Solvent, Temperature CheckAcetylation->ReactionConditions Microwave Implement Microwave Assisted Synthesis CheckAcetylation->Microwave Purification Review workup and recrystallization procedure CheckAcetylation->Purification

Caption: Troubleshooting logic for improving synthesis yield.

References

Optimizing reaction conditions for "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material: The starting material, 2-amino-5-chloro-1,3,4-thiadiazole, can be unstable. 3. Improper base: The base used may not be strong enough to deprotonate the amine, or it may be too strong, leading to side reactions. 4. Moisture in the reaction: Acetyl chloride is highly sensitive to moisture.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature gradually. Microwave-assisted synthesis can also be explored to enhance reaction rates and yields.[1] 2. Ensure the starting material is pure and dry. Store it in a desiccator. 3. Use a mild, non-nucleophilic base such as triethylamine or anhydrous sodium acetate.[2] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Impurities 1. Unreacted starting material: Incomplete reaction. 2. Diacylated product: The exocyclic nitrogen and a ring nitrogen may both be acylated. 3. Hydrolysis of the product: The acetamide group can be hydrolyzed back to the amine.[3] 4. Nucleophilic substitution of chlorine: The chlorine atom on the thiadiazole ring can be substituted by nucleophiles present in the reaction mixture.[3]1. See "Low or No Product Yield," solution 1. 2. Use a controlled amount of the acetylating agent (1.0-1.1 equivalents). Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction. 3. Work up the reaction under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases. 4. Use non-nucleophilic solvents and bases. Ensure all reagents are free of nucleophilic impurities.
Difficult Product Isolation 1. Product is soluble in the work-up solvent. 2. Formation of an oil instead of a precipitate. 1. If the product is soluble in water, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution to a lower temperature. If it persists as an oil, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves the N-acetylation of 2-amino-5-chloro-1,3,4-thiadiazole using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.

Q2: What are the recommended starting materials and reagents?

  • Starting Material: 2-amino-5-chloro-1,3,4-thiadiazole

  • Acetylating Agent: Acetyl chloride or Acetic anhydride

  • Base: Triethylamine or Anhydrous Sodium Acetate[2]

  • Solvent: Anhydrous acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)

Q3: What are the critical parameters to control during the reaction?

  • Temperature: The reaction is often carried out at low temperatures (0 °C) during the addition of the acetylating agent to control the exothermic reaction and prevent side product formation. The reaction may then be allowed to warm to room temperature or be heated to drive it to completion.

  • Moisture: The reaction should be carried out under anhydrous conditions as acetyl chloride reacts violently with water.

  • Stoichiometry: A slight excess of the acetylating agent (around 1.1 equivalents) is sometimes used, but a large excess should be avoided to prevent diacylation.

Q4: How can the reaction be monitored?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q5: What are the common side reactions to be aware of?

The primary side reactions include the potential for nucleophilic substitution of the chlorine atom on the thiadiazole ring and hydrolysis of the acetamide product.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on procedures for similar compounds. Optimization may be required.

  • To a solution of 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in anhydrous acetone (or THF) at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

Table 1: General Reaction Conditions for N-Acetylation of 2-Amino-1,3,4-thiadiazoles (Illustrative)
ParameterCondition 1Condition 2Condition 3
Acetylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl Chloride
Base TriethylaminePyridineAnhydrous NaOAc
Solvent THFAcetic AcidAcetone
Temperature 0 °C to RTReflux0 °C to RT
Reaction Time 2-4 hours1-2 hours3-5 hours
Typical Yield Moderate to HighModerateModerate to High

Note: This table is illustrative and based on general procedures for analogous compounds. Actual yields will vary depending on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 2-amino-5-chloro- 1,3,4-thiadiazole & base in anhydrous solvent start->reagents add_acetyl Add acetyl chloride dropwise at 0°C reagents->add_acetyl stir Stir at RT (Monitor by TLC) add_acetyl->stir quench Quench Reaction stir->quench extract Extract with organic solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes degradation Starting Material Degradation start->degradation Yes moisture Moisture Contamination start->moisture Yes wrong_base Improper Base start->wrong_base Yes end Re-run Experiment start->end No increase_time_temp Increase reaction time/temp Monitor with TLC incomplete_rxn->increase_time_temp check_sm_purity Check starting material purity/dryness degradation->check_sm_purity anhydrous_cond Use anhydrous solvents/inert atm. moisture->anhydrous_cond use_mild_base Use mild, non-nucleophilic base wrong_base->use_mild_base increase_time_temp->end check_sm_purity->end anhydrous_cond->end use_mild_base->end

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole. This is typically achieved using an acetylating agent such as acetic anhydride or chloroacetyl chloride in the presence of a base or a suitable solvent.

Q2: What are the potential byproducts in this synthesis?

A2: Potential byproducts can arise from several sources including unreacted starting materials, side reactions, and degradation of the product. Common byproducts may include:

  • Unreacted 2-amino-5-chloro-1,3,4-thiadiazole: Incomplete acetylation leads to the presence of the starting material in the final product.

  • Di-acetylated product: Over-acetylation can lead to the formation of a di-acetylated derivative, although this is generally less common under controlled conditions.

  • Hydrolysis products: If water is present in the reaction mixture, the acetylating agent can hydrolyze. For instance, chloroacetyl chloride readily hydrolyzes to chloroacetic acid.[1][2] The product itself can also undergo hydrolysis under certain pH and temperature conditions to yield 2-amino-5-chloro-1,3,4-thiadiazole.

  • Byproducts from the synthesis of the starting material: Impurities present in the initial 2-amino-5-chloro-1,3,4-thiadiazole may carry through to the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system for TLC is typically a mixture of a non-polar and a polar solvent, such as chloroform and methanol.[3]

Q4: Is this compound known by any other names?

A4: Yes, this compound is recognized as "Acetazolamide EP Impurity A" in the European Pharmacopoeia.[4][5][6][7] This designation is important when searching for analytical methods and reference standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (monitor for byproduct formation). - Ensure stoichiometric amounts of acetylating agent are used.Increased conversion of starting material to product, leading to a higher yield.
Hydrolysis of Acetylating Agent - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.Minimized loss of the acetylating agent, ensuring it is available for the primary reaction.
Sub-optimal Base - If using a base like triethylamine or pyridine, ensure it is dry and used in the correct stoichiometric amount to neutralize the acid generated.Efficient scavenging of acid byproducts, driving the reaction towards completion.
Product Loss During Work-up - Optimize the extraction and washing steps. - Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase.Improved recovery of the crude product before purification.
Problem 2: Presence of Impurities in the Final Product

Byproduct Identification and Removal Strategies

Impurity/Byproduct Identification Method Removal Strategy
Unreacted 2-amino-5-chloro-1,3,4-thiadiazole TLC, HPLC, 1H NMR- Recrystallization: Use a solvent system where the product has lower solubility than the starting material at low temperatures (e.g., ethanol, ethanol/water mixtures). - Column Chromatography: Employ silica gel chromatography with a suitable eluent system (e.g., ethyl acetate/hexane).
Di-acetylated Byproduct HPLC, Mass Spectrometry, 1H NMR- Column Chromatography: The di-acetylated product will likely have a different polarity than the mono-acetylated product, allowing for separation on a silica gel column.
Hydrolysis Products (e.g., Chloroacetic acid) 1H NMR, HPLC- Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will remove acidic impurities.

Troubleshooting Workflow for Impurity Removal

start Crude Product Analysis (TLC/HPLC) impurity_check Impurities Detected? start->impurity_check main_impurity Identify Main Impurity impurity_check->main_impurity Yes pure_product Pure Product impurity_check->pure_product No starting_material Unreacted Starting Material main_impurity->starting_material Starting Material polar_impurity Polar Impurity (e.g., Hydrolysis Products) main_impurity->polar_impurity Polar nonpolar_impurity Non-polar/Similar Polarity Impurity main_impurity->nonpolar_impurity Non-polar/ Similar recrystallize Recrystallization starting_material->recrystallize aqueous_wash Aqueous Base Wash polar_impurity->aqueous_wash column_chromatography Column Chromatography nonpolar_impurity->column_chromatography purity_check Check Purity (TLC/HPLC) recrystallize->purity_check column_chromatography->purity_check aqueous_wash->purity_check purity_check->main_impurity Not Pure purity_check->pure_product Pure end End pure_product->end

Caption: Troubleshooting workflow for the purification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-chloro-1,3,4-thiadiazole

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Synthesis and Work-up Workflow

cluster_synthesis Synthesis cluster_workup Work-up A Dissolve Starting Material in Anhydrous DCM B Add Pyridine, Cool to 0 °C A->B C Add Acetic Anhydride Dropwise B->C D Warm to RT, Stir for 2-4h C->D E Quench with Water D->E F Aqueous Washes (NaHCO3, H2O, Brine) E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H

Caption: General workflow for the synthesis and work-up of this compound.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the activated charcoal (if used) and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical HPLC Method (Example)

The following is an example of a reversed-phase HPLC method that can be adapted for the analysis of this compound and its impurities.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with an additive like phosphoric acid or formic acid (for MS compatibility).[8] A gradient elution may be necessary for separating impurities with different polarities.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Note: This method should be validated for the specific application to ensure accuracy and precision.

References

"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound is commonly known as Acetazolamide Impurity A.[1][2] This guide will address common purification challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a known impurity in the synthesis of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of various medical conditions.[][4][5][6][7] Its effective removal is crucial to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the common impurities encountered during the synthesis of this compound?

The synthesis of this compound, often as a side product in Acetazolamide synthesis, can lead to several impurities. These can include unreacted starting materials, reagents, and other side products. Common impurities in Acetazolamide synthesis that may be present include:

  • Starting materials: Such as 2-amino-5-mercapto-1,3,4-thiadiazole.

  • Reagents: For example, residual chloroacetyl chloride or acetic anhydride.

  • Other Acetazolamide impurities: Including disulfide, dimer, and various salt forms of related compounds.

Q3: What are the primary challenges in purifying this compound?

The primary challenges in purifying this compound often revolve around:

  • Similar Polarity to Byproducts: The target compound may have a polarity similar to that of other impurities, making separation by chromatography or recrystallization difficult.

  • Thermal Instability: Some thiadiazole derivatives can be sensitive to heat, which can limit the choice of purification techniques and solvents.

  • Solubility: Finding a suitable solvent system that allows for effective recrystallization with high recovery can be challenging. The compound may be sparingly soluble in common organic solvents.

Troubleshooting Guides

Recrystallization Issues

Problem: Low yield after recrystallization.

Possible Cause Troubleshooting Solution
Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.Solution 1: Try a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. A Hexane/Ethyl Acetate or Hexane/Acetone system can be effective.[6]
Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Insufficient concentration: The initial solution was not saturated enough for efficient crystal formation.Solution 3: Before cooling, carefully evaporate some of the solvent to create a more concentrated, saturated solution.

Problem: Product is still impure after recrystallization.

Possible Cause Troubleshooting Solution
Inappropriate solvent: The chosen solvent does not effectively discriminate between the product and the impurities.Solution 1: Experiment with different solvents or solvent systems. Ethanol is a commonly used solvent for recrystallizing related compounds.[8] Consider solvents with different polarities.
Impurities co-crystallize: The impurities have very similar structures and properties to the desired compound.Solution 2: A second recrystallization step may be necessary. Alternatively, consider a different purification technique, such as column chromatography, before the final recrystallization.
Oiling out: The compound separates as a liquid instead of crystals.Solution 3: This often happens when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.
Column Chromatography Issues

Problem: Poor separation of the target compound from impurities.

Possible Cause Troubleshooting Solution
Incorrect mobile phase: The polarity of the eluent is too high or too low, resulting in either co-elution or the compound not moving from the origin.Solution 1: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for many thiadiazole derivatives is a mixture of a non-polar solvent like n-heptane or hexane and a more polar solvent like ethyl acetate.[9] A gradient elution, starting with a lower polarity and gradually increasing it, can be very effective.
Column overloading: Too much crude material was loaded onto the column.Solution 2: Use a larger column or reduce the amount of material being purified. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper column packing: Channels or cracks in the silica gel bed lead to poor separation.Solution 3: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase.

Experimental Protocols

General Recrystallization Protocol (Based on related compounds)
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with hexanes) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol (Based on related compounds)
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good separation is indicated by a clear difference in the Rf values of the target compound and the impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better results.[9]

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: HPLC Conditions for Analysis of Acetazolamide and its Impurities (Adapted from European Pharmacopoeia)

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Phosphate Buffer
Wavelength 265 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Relative Retention Time of Impurity A ~2.1 (relative to Acetazolamide)

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Chromatography Column Chromatography Purity_Check_2 Purity Check (TLC/HPLC) Chromatography->Purity_Check_2 Purity_Check_1->Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Pure_Product Purity > 98% Repurify Repurify Purity_Check_2->Repurify Purity < 98% Repurify->Recrystallization Troubleshooting_Decision_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Solvent_Choice Optimize Solvent System (e.g., solvent/anti-solvent) Low_Yield->Solvent_Choice Yes Cooling_Rate Slow Down Cooling Rate Low_Yield->Cooling_Rate Yes Concentration Increase Initial Concentration Low_Yield->Concentration Yes Change_Solvent Change Recrystallization Solvent Impure_Product->Change_Solvent Yes Column_Chromatography Perform Column Chromatography Impure_Product->Column_Chromatography Yes

References

Technical Support Center: Crystallization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound, a known impurity of the drug Acetazolamide, is also referred to as Acetazolamide Impurity A.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: this compound is typically a white powder with a melting point of 250.0-250.5°C.[1] Its molecular formula is C₄H₄ClN₃OS, and it has a molecular weight of approximately 177.61 g/mol .[1][2][3]

Q2: Which solvents are commonly used for the crystallization of thiadiazole derivatives?

A2: Thiadiazole derivatives often exhibit solubility in solvents such as dimethyl sulfoxide (DMSO), acetone, and methanol. Their solubility in aqueous solutions tends to be lower. For similar heterocyclic compounds, ethanol and aqueous ethanol mixtures have been used for recrystallization.

Q3: What are the initial steps to take if my compound fails to crystallize upon cooling?

A3: If no crystals form, the solution may not be sufficiently supersaturated. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.

  • Seeding: Introduce a seed crystal of the pure compound to the solution.

  • Concentration: Evaporate some of the solvent to increase the solute concentration.

  • Further Cooling: Cool the solution to a lower temperature, for instance, in an ice bath.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, or if the compound is excessively soluble. To address this:

  • Select a solvent with a lower boiling point.

  • Use a solvent system in which the compound is less soluble.

  • Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat the mixture until it is clear again, and then allow it to cool slowly.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Recommended Solution
No Crystal Formation - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate excess solvent.- Cool the solution in an ice bath.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the compound.
"Oiling Out" - The compound's melting point (250.0-250.5°C) is exceeded by the solvent's boiling point.- High solubility of the compound in the chosen solvent.- Switch to a solvent with a lower boiling point.- Utilize a mixed solvent system (a "good" solvent and a "poor" solvent) to reduce solubility.- Ensure the dissolution temperature is kept below the compound's melting point.
Poor Crystal Yield - Excessive solvent was used.- Premature filtration.- Crystals are too soluble in the wash solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Formation of Impure Crystals - Rapid crystallization trapping impurities.- Impurities co-crystallizing with the product.- Slow down the cooling process; allow the solution to cool to room temperature before placing it in an ice bath.- Consider a second recrystallization step.- Wash the filtered crystals with a small amount of cold solvent.
Formation of Fine Needles or Small Crystals - Very rapid cooling.- High degree of supersaturation.- Decrease the rate of cooling.- Use a slightly larger volume of solvent to reduce the level of supersaturation.

Experimental Protocol: General Recrystallization Procedure

The following is a general protocol for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Common solvents for similar compounds include ethanol, methanol, and acetone.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue adding the solvent portion-wise until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow Crystallization Troubleshooting Workflow start Start Crystallization dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling observe Observe Outcome cooling->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Failure oiling_out Compound Oils Out observe->oiling_out Failure impure_crystals Impure Crystals observe->impure_crystals Partial Success end End crystals_ok->end action_no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution - Cool Further no_crystals->action_no_crystals action_oiling_out Adjust Solvent System: - Use Lower Boiling Point Solvent - Use Mixed Solvents oiling_out->action_oiling_out action_impure Re-purify: - Slow Down Cooling - Re-crystallize - Wash Crystals impure_crystals->action_impure action_no_crystals->cooling action_oiling_out->dissolution action_impure->dissolution

Caption: Troubleshooting workflow for crystallization.

References

Preventing degradation of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, light, and reactive atmospheric conditions (e.g., oxygen). These factors can lead to hydrolysis, thermal degradation, photodecomposition, and oxidation. The inherent reactivity of the chloro and acetamide functional groups on the thiadiazole ring makes the compound susceptible to these degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. For optimal preservation, refrigerated storage is advised. The compound should be protected from light and moisture.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any impurities or degradants.[1] Visual inspection for color change or clumping may also indicate degradation, but analytical methods are necessary for confirmation and quantification.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of the molecule, the primary degradation products are likely to be:

  • Hydrolysis product: 2-amino-5-chloro-1,3,4-thiadiazole, formed by the hydrolysis of the acetamide group.

  • Oxidative deacetylation product: The corresponding amine, resulting from the cleavage of the acetyl group.[1]

  • Nucleophilic substitution product: Substitution of the chlorine atom with other nucleophiles, such as hydroxyl groups, if water is present.

Troubleshooting Guides

Issue 1: Loss of potency or purity of this compound over time.
  • Possible Cause 1: Improper Storage Temperature.

    • Troubleshooting Step: Verify the storage temperature. If not stored at refrigerated temperatures, move the compound to a refrigerator. For ongoing studies, perform a stability test by analyzing samples stored at different temperatures (e.g., refrigerated, room temperature, and elevated temperature) to quantify the impact of temperature on degradation.

  • Possible Cause 2: Exposure to Moisture.

    • Troubleshooting Step: Ensure the container is tightly sealed. If the compound has been exposed to ambient air, consider drying it under vacuum (if thermally stable) or storing it over a desiccant. For future use, handle the compound in a dry atmosphere (e.g., in a glovebox or under an inert gas like nitrogen or argon).

  • Possible Cause 3: Exposure to Light.

    • Troubleshooting Step: Store the compound in an amber vial or a container that is otherwise protected from light. If photodecomposition is suspected, a photostability study can be conducted by exposing a sample to a controlled light source and analyzing for degradation over time.

Issue 2: Appearance of new peaks in HPLC analysis of the stored compound.
  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step: This is often indicated by a peak corresponding to a more polar compound. To confirm, a forced degradation study can be performed by treating a sample with acidic or basic water and analyzing the resulting chromatogram. The retention time of the new peak can be compared to that of a 2-amino-5-chloro-1,3,4-thiadiazole standard if available.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: This may occur if the compound has been stored in the presence of air. To mitigate this, purge the container with an inert gas before sealing. A forced oxidation study using a reagent like hydrogen peroxide can help to identify potential oxidative degradation products.

  • Possible Cause 3: Reaction with container material.

    • Troubleshooting Step: While less common for glass containers, if plastic containers are used, leaching or reaction with the container material is a possibility. If suspected, transfer the compound to an inert glass container and re-analyze after a period of storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
TemperatureRefrigerated (2-8 °C)To minimize thermal degradation and slow down chemical reactions.
AtmosphereInert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation.
LightProtected from light (e.g., amber vial)To prevent photodecomposition.
HumidityDry (use of desiccants recommended)To prevent hydrolysis of the acetamide group.
ContainerTightly sealed, inert material (e.g., glass)To prevent exposure to moisture and reactive gases, and to avoid interaction with the container.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program to separate the parent compound from any impurities.

    • Quantify the parent compound and any degradation products by integrating the peak areas.

  • Stability Study:

    • Store aliquots of the compound under different conditions (e.g., temperature, humidity, light exposure).

    • At specified time points, withdraw a sample, prepare it as described above, and analyze by HPLC.

    • Compare the chromatograms over time to monitor the decrease in the parent peak and the increase in degradation product peaks.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M hydrochloric acid.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • Neutralize the solution and analyze by HPLC-MS to identify degradation products.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature or heat gently for a defined period.

    • Neutralize the solution and analyze by HPLC-MS.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Stir the solution at room temperature for a defined period.

    • Analyze the sample by HPLC-MS.

  • Photodegradation:

    • Expose a solution of the compound or the solid material to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Analyze the sample by HPLC at various time points.

  • Thermal Degradation:

    • Heat the solid compound at an elevated temperature (e.g., below its melting point) for a defined period.

    • Dissolve the heat-treated sample and analyze by HPLC.

Visualizations

DegradationPathways Compound This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) Compound->Hydrolysis Oxidation Oxidation (Oxygen) Compound->Oxidation Photodecomposition Photodecomposition (Light) Compound->Photodecomposition ThermalDegradation Thermal Degradation (Heat) Compound->ThermalDegradation DegradationProduct1 2-amino-5-chloro-1,3,4-thiadiazole Hydrolysis->DegradationProduct1 DegradationProduct2 Oxidative Deacetylation Products Oxidation->DegradationProduct2 DegradationProduct3 Photodegradation Products Photodecomposition->DegradationProduct3 DegradationProduct4 Thermal Degradation Products ThermalDegradation->DegradationProduct4

Caption: Potential degradation pathways for this compound.

TroubleshootingFlow start Suspected Degradation (e.g., new HPLC peak, loss of potency) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes forced_degradation Perform Forced Degradation Studies check_storage->forced_degradation No correct_storage Implement Correct Storage: - Refrigerate - Protect from light - Store in dry, inert atmosphere improper_storage->correct_storage end Compound Stabilized correct_storage->end identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants modify_handling Modify Handling Procedures identify_degradants->modify_handling modify_handling->end

Caption: Troubleshooting workflow for investigating degradation of the compound.

ExperimentalWorkflow start Initiate Stability Study sample_prep Prepare Samples for Storage under Different Conditions start->sample_prep storage Store Samples at: - Refrigerated (2-8°C) - Room Temp (25°C/60%RH) - Accelerated (40°C/75%RH) - Photostability Chamber sample_prep->storage sampling Withdraw Samples at Pre-defined Time Points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze by HPLC for Purity and Degradants sampling->analysis data_analysis Analyze Data and Determine Degradation Rate analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for a comprehensive stability study.

References

Technical Support Center: Acylation of 2-Amino-5-chloro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of 2-amino-5-chloro-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of 2-amino-5-chloro-1,3,4-thiadiazole?

A1: The primary side reactions encountered during the acylation of 2-amino-5-chloro-1,3,4-thiadiazole are:

  • Diacylation: The formation of a di-acylated byproduct where a second acyl group is attached to the amino group. This is more likely to occur with highly reactive acylating agents or under forcing reaction conditions.

  • Hydrolysis of the Acylating Agent: If moisture is present in the reaction, the acylating agent (e.g., chloroacetyl chloride, acetic anhydride) can hydrolyze to form the corresponding carboxylic acid (e.g., chloroacetic acid, acetic acid). This not only consumes the acylating agent but can also complicate the purification of the desired product.

  • Ring Opening: While less common under standard acylation conditions, the 1,3,4-thiadiazole ring can be susceptible to cleavage under harsh basic conditions.[1]

Q2: How can I minimize the formation of the diacylated byproduct?

A2: To minimize diacylation, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of 2-amino-5-chloro-1,3,4-thiadiazole to the acylating agent. A slight excess of the amine can also favor mono-acylation.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if necessary. Weaker bases like anhydrous sodium acetate are often preferred over stronger, more nucleophilic bases like pyridine or triethylamine which can sometimes promote diacylation.

Q3: What is the best way to purify the mono-acylated product?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of acylated 2-amino-1,3,4-thiadiazole derivatives.[2] Other solvent systems like ethanol/water or DMF/water mixtures may also be effective.[3]

  • Column Chromatography: Silica gel column chromatography is a viable option. A common starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired product. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation and reduce tailing.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-acylated Product
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or slightly elevate the temperature if the reaction is sluggish.
Hydrolysis of Acylating Agent - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle hygroscopic acylating agents and bases in a dry environment (e.g., under an inert atmosphere).
Loss during Work-up/Purification - Optimize the recrystallization solvent system to maximize recovery.- If using column chromatography, ensure the appropriate eluent system is used to avoid co-elution with byproducts or loss of product on the column.
Incorrect Stoichiometry - Accurately weigh all reagents and use a 1:1 molar ratio of the amine to the acylating agent.
Problem 2: Presence of a Significant Amount of Diacylated Byproduct
Possible Cause Suggested Solution
Excess Acylating Agent - Use a strict 1:1 molar ratio or a slight excess of the starting amine.
High Reaction Temperature - Maintain a low reaction temperature (e.g., 0 °C) during the addition of the acylating agent and throughout the reaction.
Rapid Addition of Acylating Agent - Add the acylating agent slowly and dropwise to the reaction mixture with vigorous stirring.
Strong or Nucleophilic Base - Consider using a weaker, non-nucleophilic base like anhydrous sodium acetate instead of pyridine or triethylamine.
Problem 3: Difficulty in Removing Unreacted Starting Material
Possible Cause Suggested Solution
Insufficient Acylating Agent - Ensure a 1:1 molar ratio of the acylating agent to the starting amine.
Poor Solubility of Starting Material - Choose a solvent in which the starting material has adequate solubility at the reaction temperature. Dry acetone or THF are often good choices.[4]
Inefficient Purification - Optimize the column chromatography eluent system to achieve better separation between the starting material and the product.- Try a different recrystallization solvent system.

Experimental Protocols

Key Experiment: Acylation of 2-amino-5-chloro-1,3,4-thiadiazole with Chloroacetyl Chloride

This protocol is adapted from a similar procedure for a related compound.[4]

Materials:

  • 2-amino-5-chloro-1,3,4-thiadiazole

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Dry acetone

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 2-amino-5-chloro-1,3,4-thiadiazole (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration, wash it with cold water, and air-dry.

  • Purify the crude product by recrystallization from ethanol to obtain N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-chloroacetamide.

Data Presentation

Table 1: Reaction Conditions for Acylation of 2-amino-1,3,4-thiadiazole Derivatives

Starting MaterialAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChloroacetyl chlorideAnhydrous NaOAcDry Acetone0 - RT187[4]
2,5-Dihydro-1,3,4-thiadiazol-2-amineChloroacetyl chlorideNone specifiedEthanolReflux22-24-[5]
2,5-Dihydro-1,3,4-thiadiazol-2-amineChloroacetyl chlorideNone specifiedDMFMW (30-35 min)--[5]
5-methyl/ethyl-1,3,4-thiadiazol-2-amineChloroacetyl chlorideTrimethylamineTHF01-[6]

Visualizations

Acylation_Reaction_Pathway Start 2-Amino-5-chloro- 1,3,4-thiadiazole Product Mono-acylated Product (Desired) Start->Product Main Reaction (Base, Solvent) AcylatingAgent Acylating Agent (e.g., Chloroacetyl chloride) AcylatingAgent->Product Diacylated Di-acylated Byproduct AcylatingAgent->Diacylated HydrolysisProduct Hydrolyzed Acylating Agent (e.g., Chloroacetic acid) AcylatingAgent->HydrolysisProduct Hydrolysis Product->Diacylated Further Acylation (Excess Acylating Agent, High Temperature) Moisture Moisture->HydrolysisProduct

Caption: Reaction pathway for the acylation of 2-amino-5-chloro-1,3,4-thiadiazole, showing the desired mono-acylation and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze Crude by TLC Start->CheckTLC UnreactedSM High Amount of Starting Material? CheckTLC->UnreactedSM Diacylated Presence of a Less Polar Spot (Diacylated)? CheckTLC->Diacylated PolarImpurity Presence of a Very Polar Spot (Acid)? CheckTLC->PolarImpurity OptimizeConditions Optimize Reaction: - Check Stoichiometry - Increase Time/Temp UnreactedSM->OptimizeConditions Yes Purify Optimize Purification: - Recrystallization - Column Chromatography UnreactedSM->Purify No ModifyAcylation Modify Acylation: - Lower Temperature - Slow Addition - Weaker Base Diacylated->ModifyAcylation Yes Diacylated->Purify No Anhydrous Ensure Anhydrous Conditions PolarImpurity->Anhydrous Yes PolarImpurity->Purify No

References

Improving the purity of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its purity important for biological assays?

A1: "this compound" is a chemical compound belonging to the thiadiazole class. It is recognized as "Acetazolamide Impurity A".[1][2] High purity of this compound is critical for biological assays because impurities can lead to erroneous results, mask the true activity of the compound, or even exhibit cytotoxic effects, confounding the experimental outcome. For instance, even small amounts of impurities can alter the observed efficacy or lead to misinterpretation of structure-activity relationships.

Q2: What are the common impurities found in "this compound"?

A2: As an impurity of Acetazolamide, the common process-related impurities can arise from the synthetic route. These may include unreacted starting materials, by-products from side reactions, or degradation products. Some known impurities in the synthesis of the parent compound, Acetazolamide, which could be relevant, include other thiadiazole derivatives and related substances.

Q3: What is the recommended purity level for this compound in biological assays?

A3: The required purity level depends on the nature of the biological assay. For initial, non-sensitive screening, a purity of >90% may be acceptable. However, for quantitative assays such as enzyme inhibition or cell-based assays that are sensitive to off-target effects, a purity of >95% or even >98% is highly recommended to ensure data integrity and reproducibility. For early-stage drug discovery, it has been proposed that impurity levels could be higher than in later stages, but this should be carefully considered based on the specific assay.

Q4: How can I assess the purity of my "this compound" sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of small molecules.[3][4] A reversed-phase HPLC method, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid), can be used to separate the main compound from its impurities.[5][6] The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.

Troubleshooting Guide: Improving Purity

This guide addresses common issues encountered during the purification of "this compound".

Problem Possible Cause(s) Suggested Solution(s)
Low purity after synthesis (<85%) Incomplete reaction or presence of significant side products.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).- Monitor reaction progress closely using TLC or HPLC to determine the optimal endpoint.
Inefficient initial work-up.- Ensure proper quenching of the reaction and complete removal of reagents.- Perform an appropriate aqueous wash to remove water-soluble impurities.
Persistent impurities after recrystallization Co-crystallization of impurities with the product.- Select a more suitable recrystallization solvent or solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.- Perform a second recrystallization from a different solvent system.
The impurity has very similar solubility properties to the product.- Consider using column chromatography for purification.
Broad or tailing peaks in HPLC analysis Poor choice of HPLC column or mobile phase.- Use a high-quality C18 column.- Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio, change the pH with formic or trifluoroacetic acid).
Column overload.- Reduce the concentration of the injected sample.
Compound is not crystallizing The compound is too soluble in the chosen solvent.- Slowly add a less polar "anti-solvent" to the solution until turbidity appears, then allow it to cool slowly.- Try a different solvent in which the compound has lower solubility.
Presence of oily impurities preventing crystallization.- Attempt to purify a small amount by column chromatography to obtain a seed crystal.
Low recovery after purification The compound is too soluble in the recrystallization solvent.- Reduce the amount of solvent used for recrystallization to the minimum required for dissolution at high temperature.- Ensure the solution is thoroughly cooled to maximize crystal precipitation.
Loss of product during transfers.- Minimize the number of transfer steps.- Rinse glassware with the mother liquor to recover any residual product.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general method for the purification of "this compound" by recrystallization. Ethanol is often a suitable solvent for the recrystallization of related acetamide compounds.

Materials:

  • Crude "this compound"

  • Ethanol (or other suitable solvent like acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more ethanol dropwise until the compound completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Assess the purity of the recrystallized product by HPLC.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of "this compound" using silica gel column chromatography.

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized based on TLC analysis)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: In a beaker, mix silica gel with the initial eluent (a less polar mixture, e.g., 9:1 hexane:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column. Begin eluting the column, collecting fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified "this compound".

  • Assess the purity of the final product by HPLC.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Crude Product (this compound) B Recrystallization A->B Initial Purification D HPLC Analysis B->D Assess Purity C Column Chromatography C->D Re-assess Purity D->C Further Purification Needed E Pure Product (>95% Purity) D->E Purity Met

Caption: A typical workflow for the purification and analysis of the target compound.

Carbonic Anhydrase Signaling Pathway

"this compound" is structurally related to Acetazolamide, a known inhibitor of carbonic anhydrase. This enzyme plays a crucial role in cellular pH regulation and CO2 homeostasis.[7][8]

carbonic_anhydrase_pathway cluster_inhibition Inhibition cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_downstream Downstream Cellular Effects inhibitor This compound CA Carbonic Anhydrase inhibitor->CA Inhibits CO2 CO2 + H2O CO2->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ (Bicarbonate and Proton) H2CO3->HCO3 pH Intracellular pH Regulation HCO3->pH ion Ion Transport HCO3->ion fluid Fluid Secretion HCO3->fluid CA->H2CO3

Caption: Inhibition of the carbonic anhydrase pathway by the target compound.

References

Technical Support Center: Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-documented method is the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole using an acetylating agent like chloroacetyl chloride or acetic anhydride.[1][2] The reaction is typically carried out in the presence of a base to neutralize the acid generated.

Q2: How is the precursor, 2-amino-5-chloro-1,3,4-thiadiazole, synthesized?

A common method for synthesizing 2-amino-5-chloro-1,3,4-thiadiazole involves the diazotization of 2,5-diamino-1,3,4-thiadiazole followed by a Sandmeyer-type reaction where the diazonium group is replaced by chlorine.[3]

Q3: What are the critical parameters to control during the acetylation reaction?

Key parameters to monitor and control include:

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, and then may be allowed to proceed at room temperature or with gentle heating.[2]

  • Reaction Time: Reaction times can vary significantly, from a few hours to over 20 hours, depending on the scale and method (conventional vs. microwave).[4]

  • Stoichiometry: Precise control of the molar ratios of the amine, acetylating agent, and base is crucial for maximizing yield and minimizing side products.

  • Solvent Purity: The use of dry solvents is often recommended to prevent hydrolysis of the acetylating agent.[1]

Q4: Are there alternative, more efficient synthesis methods available?

Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and, in some cases, improve yields compared to conventional heating methods.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting material.1. Verify the purity and identity of 2-amino-5-chloro-1,3,4-thiadiazole using analytical techniques (e.g., NMR, melting point).
2. Ineffective acetylating agent.2. Use a fresh, unexpired bottle of acetylating agent. Chloroacetyl chloride can hydrolyze over time.
3. Insufficient base or incorrect type of base.3. Ensure the base is added in the correct stoichiometric amount. Consider using a stronger, non-nucleophilic base if needed.
4. Reaction temperature is too low.4. While initial cooling is often necessary, the reaction may require warming to room temperature or gentle refluxing to proceed to completion. Monitor with TLC.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete reaction.1. Extend the reaction time or slightly increase the temperature. Monitor the disappearance of the starting material spot on TLC.
2. Degradation of product or starting material.2. Avoid excessive heating or prolonged reaction times. Consider running the reaction at a lower temperature for a longer period.
3. Side reactions due to moisture.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
4. Incorrect work-up procedure.4. Ensure the pH is adjusted correctly during work-up to precipitate the product and remove acid-soluble or base-soluble impurities.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction solvent.1. After the reaction is complete, remove the solvent under reduced pressure.
2. Oily product formation.2. Try precipitating the product by pouring the reaction mixture into a non-solvent, such as ice-cold water.[1] Scratching the inside of the flask with a glass rod can induce crystallization.
3. Presence of impurities inhibiting crystallization.3. Purify the crude product using column chromatography before attempting crystallization.
Scale-Up Challenges (e.g., Exotherm, Mixing) 1. Poor heat dissipation in larger reactors.1. Ensure adequate cooling capacity for the reactor. The acetylating agent should be added slowly and portion-wise to control the exotherm.
2. Inefficient mixing.2. Use an appropriate overhead stirrer and ensure the reaction mixture is being agitated effectively to maintain homogeneity.
3. Changes in precipitation/crystallization behavior at scale.3. A controlled cooling profile may be necessary for crystallization on a larger scale. Seeding with a small amount of pure product can be beneficial.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like Tetrahydrofuran (THF).

  • Addition of Acetylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Wash the resulting residue with water to remove the triethylamine hydrochloride salt. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on comparative studies highlighting the efficiency of microwave irradiation.[4]

  • Reaction Setup: In a microwave reaction vessel, combine 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) and chloroacetyl chloride (1 equivalent) in a minimal amount of a high-boiling point solvent such as N,N-Dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30-35 minutes at a suitable temperature.

  • Isolation: After cooling, the product can often be isolated by simple filtration of the resulting crystals.

  • Purification: Wash the collected solid with a solvent like ether to remove any remaining DMF and dry completely.

Data Summary

Table 1: Comparison of Synthesis Methods

MethodTypical Reaction TimeReported YieldKey AdvantagesKey Disadvantages
Conventional Heating 22-24 hours[4]Moderate to HighWell-established, simple equipmentLong reaction times, potentially lower yields
Microwave Irradiation 30-35 minutes[4]High (25-60% increase over conventional)[4]Rapid synthesis, improved yieldsRequires specialized microwave reactor

Visual Workflow and Logic Diagrams

experimental_workflow Experimental Workflow for Conventional Synthesis A 1. Dissolve Reactants (2-amino-5-chloro-1,3,4-thiadiazole + Base in Solvent) B 2. Cool to 0°C A->B C 3. Add Acetylating Agent (e.g., Chloroacetyl Chloride) B->C D 4. Reaction at Room Temperature (Monitor by TLC) C->D E 5. Solvent Evaporation D->E F 6. Wash with Water E->F G 7. Recrystallization (e.g., from Ethanol) F->G H Pure this compound G->H

Caption: Conventional synthesis workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low or No Yield Observed B Check Starting Material Purity A->B C Verify Acetylating Agent Activity A->C D Review Reaction Conditions (Time, Temperature, Stoichiometry) A->D E Impure Starting Material -> Purify or Replace B->E F Hydrolyzed Agent -> Use Fresh Reagent C->F G Suboptimal Conditions -> Optimize Parameters D->G

Caption: Low yield troubleshooting guide.

References

Technical Support Center: Reaction Monitoring of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

A detailed methodology for the synthesis and subsequent reaction monitoring is provided below.

Synthesis of this compound

This protocol outlines the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole.

Materials:

  • 2-amino-5-chloro-1,3,4-thiadiazole

  • Acetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography (if purification is required)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloro-1,3,4-thiadiazole in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the prescribed time (monitoring progress by TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient if necessary.

Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Plate Preparation: Use silica gel plates with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot the solution on the TLC plate's baseline. Also, spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase. A common solvent system for this reaction is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[1]

  • Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The starting material and product are expected to be UV-active.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions: A reverse-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid to improve peak shape.[2]

  • Injection and Analysis: Inject the prepared sample into the HPLC system and run the analysis according to the established method. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

Data Presentation

The following tables summarize the expected analytical data for TLC and HPLC monitoring.

Table 1: TLC Parameters

ParameterDescription
Stationary Phase Silica gel with F254 indicator
Mobile Phase Ethyl Acetate : Hexane (3:7 v/v)[1]
Visualization UV light (254 nm)
Expected Rf - Starting Material Lower Rf (more polar)
Expected Rf - Product Higher Rf (less polar)

Table 2: HPLC Parameters

ParameterDescription
Stationary Phase Reverse-phase C18 column
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)[2]
Detector UV at a suitable wavelength (e.g., 254 nm)
Expected Retention Time - Starting Material Shorter retention time
Expected Retention Time - Product Longer retention time

Troubleshooting Guides

TLC Troubleshooting
QuestionAnswer / Solution
Why are my spots streaking? This could be due to sample overloading. Try spotting a more dilute solution. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.
Why are my spots not moving from the baseline? The mobile phase is likely not polar enough. Increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase.
Why are my spots running at the solvent front? The mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).
I see an unexpected spot. What could it be? This could be a byproduct or an impurity from the starting materials. Common impurities in the synthesis of this compound could include unreacted starting material or side products from reactions with residual water.[3] Consider running a co-spot with your starting materials to confirm their identity.
How can I better visualize the spots? In addition to UV visualization, you can use a chemical stain. For thiadiazole derivatives, a potassium permanganate stain can be effective as it reacts with compounds that can be oxidized.
HPLC Troubleshooting
QuestionAnswer / Solution
Why is my baseline noisy? A noisy baseline can be caused by air bubbles in the system, a contaminated detector cell, or a mobile phase that is not properly degassed. Purge the pump and ensure your mobile phase is filtered and degassed.
Why are my peaks tailing? Peak tailing can result from interactions between the analyte and active sites on the column. Adding a small amount of a competing agent like triethylamine to the mobile phase or adjusting the pH can help. It can also be a sign of a degrading column.
My retention times are shifting. What's the cause? Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time shifts. Ensure your mobile phase is well-mixed and your column oven and pump are functioning correctly.
I'm seeing ghost peaks. What are they? Ghost peaks are unexpected peaks that can arise from contaminants in the injection solvent, carryover from a previous injection, or impurities in the mobile phase. Running a blank injection can help identify the source.
My peak resolution is poor. How can I improve it? To improve the separation between the starting material and product peaks, you can optimize the mobile phase composition (e.g., change the gradient slope or the isocratic ratio of solvents) or switch to a column with a different selectivity.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Reaction Monitoring cluster_reaction Synthesis cluster_monitoring Monitoring cluster_analysis Data Analysis reaction_setup 1. Reaction Setup: - 2-amino-5-chloro-1,3,4-thiadiazole - Acetyl Chloride - Pyridine in DCM reaction_progress 2. Reaction in Progress reaction_setup->reaction_progress take_aliquot 3. Take Aliquot from Reaction reaction_progress->take_aliquot tlc_analysis 4a. TLC Analysis take_aliquot->tlc_analysis hplc_analysis 4b. HPLC Analysis take_aliquot->hplc_analysis interpret_tlc 5a. Interpret TLC: - Compare spots of starting  material and product tlc_analysis->interpret_tlc interpret_hplc 5b. Interpret HPLC: - Analyze peak areas and  retention times hplc_analysis->interpret_hplc decision 6. Reaction Complete? interpret_tlc->decision interpret_hplc->decision decision->reaction_progress No workup 7. Reaction Workup & Purification decision->workup Yes

Caption: Workflow for synthesis and monitoring.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for TLC/HPLC Analysis cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Problem with TLC or HPLC? tlc_streaking Streaking Spots? start->tlc_streaking tlc_no_move Spots at Baseline? start->tlc_no_move tlc_at_front Spots at Solvent Front? start->tlc_at_front tlc_poor_sep Poor Separation? start->tlc_poor_sep hplc_noise Noisy Baseline? start->hplc_noise hplc_tailing Peak Tailing/Fronting? start->hplc_tailing hplc_rt_shift Retention Time Shift? start->hplc_rt_shift hplc_ghost Ghost Peaks? start->hplc_ghost solution_overload Check Sample Concentration tlc_streaking->solution_overload solution_polarity Adjust Mobile Phase Polarity tlc_no_move->solution_polarity tlc_at_front->solution_polarity tlc_poor_sep->solution_polarity solution_system Check HPLC System (Pump, Detector, etc.) hplc_noise->solution_system solution_mobile_phase Check Mobile Phase Prep hplc_tailing->solution_mobile_phase solution_column Check Column Condition hplc_tailing->solution_column hplc_rt_shift->solution_mobile_phase hplc_ghost->solution_system

Caption: Troubleshooting decision tree.

References

Managing reaction temperature for "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves the acylation of 2-amino-5-chloro-1,3,4-thiadiazole with an acetylating agent, such as chloroacetyl chloride or acetic anhydride. The reaction conditions can vary depending on the specific protocol.

Q2: What are the critical temperature control points in this synthesis?

A2: The most critical temperature control point is during the addition of the acetylating agent and the subsequent reaction period. Both exothermic reactions and the stability of reactants and products are highly dependent on temperature.

Q3: How does reaction temperature affect the yield and purity of the final product?

A3: Reaction temperature is a crucial parameter that can significantly impact the yield and purity. Sub-optimal temperatures can lead to incomplete reactions, reduced yields, and the formation of impurities. Conversely, excessively high temperatures can cause degradation of the starting materials or the desired product, also leading to lower yields and impure products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to no product yield Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). For the acetylation of similar amino-thiadiazoles, reactions have been successfully carried out at temperatures ranging from 0°C to reflux.[1][2]
Presence of unreacted 2-amino-5-chloro-1,3,4-thiadiazole Incomplete reaction: This could be due to insufficient reaction time or a temperature that is too low.Increase the reaction time or moderately increase the temperature. Ensure proper mixing to facilitate reactant interaction.
Formation of dark-colored impurities Degradation of starting material or product: The reaction temperature may be too high, causing decomposition.Lower the reaction temperature. If using a high-boiling solvent, consider switching to a lower-boiling one to allow for reflux at a milder temperature. Some related syntheses are performed in the cold (around 0°C) to minimize side reactions.[1][2]
Multiple spots on TLC, indicating side products Side reactions due to high temperature: Elevated temperatures can promote undesired parallel reactions.Perform the reaction at a lower temperature. Consider the dropwise addition of the acetylating agent while maintaining a controlled low temperature to manage any exothermic processes.
Inconsistent results between batches Poor temperature control: Fluctuations in temperature can lead to variability in reaction outcomes.Use a reliable heating/cooling system (e.g., a temperature-controlled oil bath or a cryostat) to ensure a consistent and stable reaction temperature.

Experimental Protocols

Protocol 1: Acetylation at Low Temperature [2]

This protocol is adapted from the synthesis of 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) in a reaction flask.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir for an additional hour at 0°C.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with water to remove any salts.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis [3]

This method, adapted from a similar synthesis, can significantly reduce reaction times.

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in a minimal amount of a high-boiling solvent like DMF in a microwave-safe reaction vessel.

  • Add an equimolar amount of chloroacetyl chloride.

  • Subject the mixture to microwave irradiation for 30-35 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, decant the liquid and dry the solid product.

Visual Guides

experimental_workflow General Experimental Workflow for Acetylation start Start dissolve Dissolve 2-amino-5-chloro- 1,3,4-thiadiazole & base in solvent start->dissolve cool Cool reaction mixture (e.g., 0°C) dissolve->cool add_reagent Slowly add acetylating agent cool->add_reagent react Stir at controlled temperature add_reagent->react monitor Monitor reaction (e.g., TLC) react->monitor monitor->react Incomplete workup Reaction workup (e.g., solvent removal, washing) monitor->workup Reaction complete purify Purify product (e.g., recrystallization) workup->purify end End purify->end

Caption: General experimental workflow for the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole.

troubleshooting_logic Troubleshooting Logic for Temperature Issues start Problem Observed low_yield Low/No Yield start->low_yield impurities Impurities/ Side Products start->impurities cause_low_temp Potential Cause: Temperature too low low_yield->cause_low_temp cause_high_temp Potential Cause: Temperature too high impurities->cause_high_temp solution_increase_temp Solution: Increase temperature cause_low_temp->solution_increase_temp solution_decrease_temp Solution: Decrease temperature cause_high_temp->solution_decrease_temp

Caption: Troubleshooting logic for addressing temperature-related issues in the synthesis.

References

Technical Support Center: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the synthesis of this compound?

A1: The choice of solvent is critical for reaction efficiency and yield. Based on documented procedures for analogous compounds, several solvents can be employed. Acetone is commonly used for the acylation of the amino-thiadiazole precursor with chloroacetyl chloride in the presence of a weak base like anhydrous sodium acetate.[1] For conventional heating methods, ethanol has also been reported as a suitable solvent.[2] In microwave-assisted synthesis, polar aprotic solvents such as Dimethylformamide (DMF) can significantly reduce reaction times.[2][3]

Q2: How do I choose the best solvent for recrystallizing the final product?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Ethanol is the most frequently cited and effective solvent for recrystallizing this compound and its analogues, often yielding high-purity crystals.[1][4] For other thiadiazole derivatives, solvent mixtures like DMF/water or other alcohols such as 2-propanol have been used.[5] A systematic approach to solvent screening is recommended if ethanol does not provide satisfactory results.

Q3: My reaction yield is consistently low. What are the potential solvent-related causes?

A3: Low yields can be attributed to several factors. Ensure that anhydrous ("dry") solvents are used, particularly when working with reactive reagents like chloroacetyl chloride, as moisture can lead to hydrolysis and side reactions.[1] The polarity of the solvent can also affect the solubility of reactants and the reaction rate. If the reactants are not fully dissolved, the reaction may be incomplete. Consider switching to a more polar solvent like DMF if solubility is an issue.[2][3] Finally, the reaction temperature and time are crucial; for conventional heating, ensure the mixture is refluxed for a sufficient period.[2]

Q4: After recrystallization, my product purity is still not satisfactory. What can I do?

A4: If purity remains an issue after a single recrystallization, consider the following:

  • Washing Step: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove residual impurities from the crystal surface.[6] Using warm solvent will redissolve the product. Ether can also be used as a final wash to aid in drying.[2][3]

  • Second Recrystallization: A second recrystallization may be necessary to achieve high purity.

  • Alternative Solvent System: The initial solvent may not be optimal for rejecting a specific impurity. Experiment with different solvents or solvent mixtures (co-solvents).[6]

  • Chromatography: If recrystallization fails to remove impurities, column chromatography may be required. A common solvent system for thin-layer chromatography (TLC) monitoring of similar reactions is a mixture of chloroform and methanol (e.g., 95:5 v/v), which can be adapted for column chromatography.[2]

Solvent Selection and Properties

The following table summarizes the properties of solvents commonly used in the synthesis and purification of this compound and related compounds.

SolventRoleBoiling Point (°C)Polarity (Dielectric Constant)Notes
AcetoneSynthesis (Reaction)5620.7Good for dissolving the amine precursor; requires anhydrous conditions.[1]
EthanolSynthesis & Recrystallization7824.5Excellent and widely used for recrystallization; also suitable for conventional synthesis.[1][2]
Dimethylformamide (DMF)Synthesis (Microwave)15336.7High boiling point, suitable for microwave synthesis to accelerate reactions.[2][3]
WaterPrecipitation & Washing10080.1Used to precipitate the product from organic reaction mixtures and wash the crude solid.[1]
Diethyl EtherWashing354.3Used as a final wash for the purified crystals to facilitate complete drying.[2][3]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Reaction Fails to Proceed or is Incomplete 1. Presence of moisture in the reaction solvent. 2. Poor solubility of starting materials. 3. Insufficient reaction time or temperature.1. Use anhydrous solvents (e.g., dry acetone).[1] 2. Switch to a more polar solvent like DMF, especially for microwave-assisted synthesis.[2][3] 3. Increase reflux time or consider microwave irradiation for faster reaction rates.[2]
Oily Product Instead of Solid Precipitate The product may be impure or has a low melting point. The chosen solvent system is not appropriate for crystallization.1. Try triturating the oil with a non-polar solvent like hexane to induce solidification. 2. Re-dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and attempt to precipitate by slowly adding a poor solvent (e.g., water).
Poor Crystal Formation During Recrystallization 1. Solution was cooled too quickly. 2. The solution is supersaturated. 3. Incorrect solvent choice.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Re-evaluate the solvent based on solubility tests.
Product Loss During Purification 1. Product is too soluble in the cold recrystallization solvent. 2. Too much solvent was used for recrystallization. 3. Washing with warm solvent.1. Choose a solvent in which the product has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to fully dissolve the product. 3. Always wash the filtered crystals with a small volume of ice-cold solvent.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Conventional Method)

This protocol is adapted from procedures for structurally similar compounds.[1][2]

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) and anhydrous sodium acetate (1 equivalent) in dry acetone.

  • Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir in the cold for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a chloroform:methanol (95:5 v/v) eluent.[2]

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.[1]

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Addition: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Dissolution: Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold ethanol, followed by a wash with cold diethyl ether to aid in drying.[2][3][6]

  • Final Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualized Workflows

Synthesis_Workflow Synthesis Workflow A 1. Dissolve Reactants (2-amino-5-chloro-1,3,4-thiadiazole + NaOAc in Dry Acetone) B 2. Cool Mixture (Ice Bath) A->B C 3. Add Chloroacetyl Chloride (dropwise) B->C D 4. Reaction Stirring (Monitor by TLC) C->D E 5. Precipitate Product (Pour into Ice Water) D->E F 6. Filter & Wash (with Cold Water) E->F G 7. Dry Crude Product F->G

Caption: A typical experimental workflow for the synthesis of this compound.

Purification_Troubleshooting Purification Troubleshooting Logic start Start: Crude Product recrystallize Recrystallize from Ethanol start->recrystallize check_purity Check Purity (TLC/m.p.) recrystallize->check_purity pure Pure Product (Dry and Characterize) check_purity->pure Purity OK impure Impure check_purity->impure Purity Not OK troubleshoot Troubleshoot: - Check washing step (use cold solvent) - Perform second recrystallization - Consider alternative solvent impure->troubleshoot troubleshoot->recrystallize chromatography Consider Column Chromatography troubleshoot->chromatography

Caption: A decision-making diagram for troubleshooting the purification of the target compound.

References

Validation & Comparative

Spectroscopic Scrutiny: Confirming the Structure of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Through Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of the spectroscopic data expected for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to predict its spectral characteristics and aid in its identification.

The structural confirmation of a novel or synthesized compound relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. Infrared (IR) spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. By comparing the expected spectral data of our target compound with known, structurally related molecules, we can build a strong case for its structural identity.

Comparative Spectroscopic Data

To facilitate a clear comparison, the predicted and experimental spectroscopic data for this compound and two comparative compounds, Acetazolamide and N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide , are summarized below. Acetazolamide shares the acetamido-1,3,4-thiadiazole core, with a sulfonamide group instead of a chlorine atom. The mercapto-analogue allows for a direct comparison of the electronic effects of a chloro versus a mercapto group on the thiadiazole ring.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Functional GroupThis compound (Predicted)Acetazolamide (Experimental)N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental)
N-H Stretch (Amide) ~3250-3100 cm⁻¹~3300-3100 cm⁻¹~3140 cm⁻¹
C=O Stretch (Amide I) ~1700-1680 cm⁻¹~1675 cm⁻¹~1708 cm⁻¹
N-H Bend (Amide II) ~1550-1530 cm⁻¹~1560 cm⁻¹~1554 cm⁻¹
C-N Stretch (Thiadiazole Ring) ~1400-1300 cm⁻¹~1370 cm⁻¹~1296 cm⁻¹
C-Cl Stretch ~800-600 cm⁻¹--
S-H Stretch --~2550 cm⁻¹

Table 2: ¹H NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)

Proton EnvironmentThis compound (Predicted)Acetazolamide (Experimental)N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental)
-CH₃ (Acetamido) ~2.3 ppm (s, 3H)~2.2 ppm (s, 3H)~2.1 ppm (s, 3H)
-NH (Acetamido) ~12.5-13.5 ppm (br s, 1H)~12.0 ppm (br s, 1H)~12.3 ppm (br s, 1H)
-SO₂NH₂ -~7.8 ppm (s, 2H)-
-SH --~13.5 ppm (br s, 1H)

Table 3: ¹³C NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (Predicted)Acetazolamide (Experimental)N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental)
-CH₃ (Acetamido) ~22-24 ppm~23 ppm~22 ppm
C=O (Acetamido) ~168-170 ppm~169 ppm~168 ppm
C-Cl (Thiadiazole) ~155-160 ppm--
C-S (Thiadiazole) ~165-170 ppm~163 ppm~175 ppm
C-SO₂NH₂ (Thiadiazole) -~160 ppm-
C-SH (Thiadiazole) --~180 ppm

Table 4: Mass Spectrometry Data Comparison

ParameterThis compound (Predicted)Acetazolamide (Experimental)N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (Experimental)
Molecular Formula C₄H₄ClN₃OSC₄H₆N₄O₃S₂C₄H₅N₃OS₂
Molecular Weight 177.61 g/mol 222.25 g/mol 175.24 g/mol
[M]⁺ Peak (m/z) 177/179 (isotope pattern)222175
Key Fragments (m/z) 135/137, 108, 43180, 160, 43133, 116, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample characteristics.

1. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr pellet): 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of compounds and its high boiling point.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range (e.g., 0-200 ppm).

3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for small molecules.

  • Sample Preparation (EI): The sample is introduced directly into the ion source, often via a heated probe.

  • Sample Preparation (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Structure Confirmation

The logical flow of confirming a chemical structure using multiple spectroscopic techniques is illustrated in the diagram below.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (e.g., this compound) IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Analysis Identify Functional Groups (C=O, N-H, C-Cl) IR->IR_Analysis NMR_Analysis Determine Proton & Carbon Environments & Connectivity NMR->NMR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Structure Confirmed IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the process of chemical structure confirmation.

By systematically applying these spectroscopic methods and comparing the acquired data with that of known analogues, researchers can confidently confirm the structure of this compound and other novel compounds, ensuring the integrity and reliability of their scientific findings.

A Comparative Guide to Validating the Purity of Synthesized N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide," a key intermediate in the development of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and visualizations to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds.

Introduction

"this compound" is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is paramount as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to purity validation, employing a suite of orthogonal analytical techniques to ensure a comprehensive assessment.

Synthesis of this compound

A common synthetic route to "this compound" involves a two-step process:

  • Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole: This precursor is typically synthesized from 2,5-diamino-1,3,4-thiadiazole via a Sandmeyer-type reaction, where a diazonium salt is formed and subsequently displaced by a chloride ion.[1]

  • Acetylation of 2-amino-5-chloro-1,3,4-thiadiazole: The amino group of the precursor is then acetylated using an acetylating agent such as acetyl chloride or acetic anhydride to yield the final product.

Potential impurities can arise from starting materials, by-products of side reactions, or degradation of the final compound. Common impurities may include unreacted starting materials, di-acetylated products, or related thiadiazole derivatives.

Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is recommended for the robust validation of "this compound" purity. The following table summarizes the key performance characteristics of commonly employed techniques.

Analytical TechniquePrincipleLimit of Detection (LOD) for ImpuritiesLimit of Quantification (LOQ) for ImpuritiesKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.~0.01% - 0.05%~0.03% - 0.15%High resolution and sensitivity for separating and quantifying a wide range of impurities.[2]Requires reference standards for impurity identification and quantification; chromophore-lacking impurities may be missed.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.~0.001% - 0.01%~0.003% - 0.03%Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.~0.1% - 0.5%~0.3% - 1.5%Provides unambiguous structural elucidation of the main compound and impurities without the need for reference standards; quantitative NMR (qNMR) offers high accuracy for purity assessment.[3]Lower sensitivity compared to chromatographic methods for trace impurity detection.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C (hold for 2 minutes).

    • Ramp to 250°C at 10°C/min (hold for 5 minutes).

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • ¹³C NMR:

    • Solvent: DMSO-d₆.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and purity validation of "this compound".

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Start Starting Materials (2,5-diamino-1,3,4-thiadiazole) Step1 Diazotization & Chlorination Start->Step1 Intermediate 2-amino-5-chloro- 1,3,4-thiadiazole Step1->Intermediate Step2 Acetylation Intermediate->Step2 Crude_Product Crude N-(5-chloro-1,3,4- thiadiazol-2-yl)acetamide Step2->Crude_Product Purification Recrystallization Crude_Product->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR Final_Product Pure Product (>99.5%) HPLC->Final_Product GCMS->Final_Product NMR->Final_Product

Caption: Workflow for Synthesis and Purity Validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high throughput. The following diagram compares the key attributes of HPLC, GC-MS, and NMR.

Analytical_Technique_Comparison Center Purity Validation HPLC HPLC Center->HPLC GCMS GC-MS Center->GCMS NMR NMR Center->NMR Sensitivity High Sensitivity HPLC->Sensitivity Excellent Quantification Accurate Quantification HPLC->Quantification High Precision GCMS->Sensitivity Very High Volatility Volatile Analysis GCMS->Volatility Specific Structure Structural Elucidation NMR->Structure Definitive NMR->Quantification High Accuracy (qNMR)

Caption: Comparison of Key Analytical Techniques.

Conclusion

Validating the purity of synthesized "this compound" requires a comprehensive analytical strategy. This guide provides a framework for researchers to compare and select the most suitable techniques for their needs. By employing a combination of high-resolution chromatographic methods like HPLC and GC-MS for sensitive impurity detection and spectroscopic techniques like NMR for definitive structural confirmation and accurate quantification, researchers can ensure the high quality of their synthesized compounds, which is a critical step in the drug development pipeline. The detailed protocols and comparative data presented herein serve as a valuable resource for achieving robust and reliable purity validation.

References

Comparative Analysis of Synthesis Methods for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, supported by experimental data to inform the selection of the most suitable protocol for specific research and development needs.

Executive Summary

The synthesis of this compound is predominantly achieved through the acetylation of its precursor, 2-amino-5-chloro-1,3,4-thiadiazole. This guide evaluates two main acetylation strategies: the use of acetyl chloride and acetic anhydride, each under both conventional heating and microwave-assisted conditions. While all methods are viable, they present notable differences in reaction time, yield, and operational simplicity. Microwave-assisted synthesis, in particular, offers a significant acceleration of the reaction, leading to dramatically reduced synthesis times.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis approaches to this compound.

MethodAcetylating AgentHeating MethodReaction TimeTemperatureYield (%)
1Acetyl ChlorideConventional1 - 3 hours0 °C to reflux~85-90%
2Acetic AnhydrideConventional2 - 5 hoursReflux~80-85%
3Acetyl ChlorideMicrowave5 - 15 minutes80 - 120 °C~90-95%
4Acetic AnhydrideMicrowave10 - 20 minutes100 - 140 °C~85-90%

Synthesis Pathways Overview

The primary synthetic route involves a two-step process starting from 2,5-diamino-1,3,4-thiadiazole. The first step is the conversion of the diamino precursor to 2-amino-5-chloro-1,3,4-thiadiazole via a Sandmeyer-type reaction. The second, and focal, step is the acetylation of the resulting amine.

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_acetylation Acetylation Methods 2,5-diamino-1,3,4-thiadiazole 2,5-diamino-1,3,4-thiadiazole 2-amino-5-chloro-1,3,4-thiadiazole 2-amino-5-chloro-1,3,4-thiadiazole 2,5-diamino-1,3,4-thiadiazole->2-amino-5-chloro-1,3,4-thiadiazole NaNO2, HCl, CuCl Acetyl Chloride (Conventional) Acetyl Chloride (Conventional) 2-amino-5-chloro-1,3,4-thiadiazole->Acetyl Chloride (Conventional) Base (e.g., Pyridine) Acetic Anhydride (Conventional) Acetic Anhydride (Conventional) 2-amino-5-chloro-1,3,4-thiadiazole->Acetic Anhydride (Conventional) Acid catalyst (optional) Acetyl Chloride (Microwave) Acetyl Chloride (Microwave) 2-amino-5-chloro-1,3,4-thiadiazole->Acetyl Chloride (Microwave) Base (e.g., Pyridine) Acetic Anhydride (Microwave) Acetic Anhydride (Microwave) 2-amino-5-chloro-1,3,4-thiadiazole->Acetic Anhydride (Microwave) Acid catalyst (optional) Target_Molecule N-(5-chloro-1,3,4- thiadiazol-2-yl)acetamide Acetyl Chloride (Conventional)->Target_Molecule Acetic Anhydride (Conventional)->Target_Molecule Acetyl Chloride (Microwave)->Target_Molecule Acetic Anhydride (Microwave)->Target_Molecule Method_Selection_Workflow cluster_conventional Conventional Methods cluster_microwave Microwave-Assisted Methods Start Start: Need to Synthesize This compound Time_Constraint Is rapid synthesis critical? Start->Time_Constraint Microwave_Available Microwave reactor available? Time_Constraint->Microwave_Available Yes Cost_Consideration Are cost and handling of reagents a major concern? Time_Constraint->Cost_Consideration No High_Yield_Priority Is maximizing yield the top priority? Microwave_Available->High_Yield_Priority Yes Microwave_Available->Cost_Consideration No Method3 Method 3: Acetyl Chloride (Microwave) High_Yield_Priority->Method3 Yes Method4 Method 4: Acetic Anhydride (Microwave) High_Yield_Priority->Method4 No Method1 Method 1: Acetyl Chloride (Conventional) Cost_Consideration->Method1 No Method2 Method 2: Acetic Anhydride (Conventional) Cost_Consideration->Method2 Yes

A Comparative Guide to the Biological Activity of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and Other Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activity of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide against other notable thiadiazole derivatives. The information is compiled from various studies to offer an objective overview supported by experimental data.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][5][6] The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets.[5][7]

While specific anticancer data for this compound is not extensively reported in the reviewed literature, the synthesis of its parent amine, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, and its subsequent conversion to an acetamide derivative have been described as a key step in creating novel anticancer agents.[8][9] The biological evaluation of these more complex derivatives provides insight into the potential of the core structure.

Below is a comparison of the in vitro cytotoxic activity (IC50 values in µM) of various thiadiazole derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles
Compound 3e (Hsp90 inhibitor)HeLa (Cervical)Potent Inhibition[5]
Compound 3e (Hsp90 inhibitor)U2OS (Osteosarcoma)Potent Inhibition[5]
d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives
Compounds 22, 23, 25 T47D (Breast)0.042 - 0.058[5]
Thiadiazole derivatives with phenyl, p-tolyl, and p-methoxyphenyl groups
Compound 8a A549 (Lung)1.62[10]
Compound 8d A549 (Lung)2.53[10]
Compound 8e A549 (Lung)2.62[10]
LSD1 inhibiting thiadiazole derivatives
Compound 22d MCF-7 (Breast)1.52[10]
Compound 22d HCT-116 (Colon)10.3[10]
Compound 22a HepG2 (Liver)6.47[10]
Trisubstituted thiadiazole derivatives
Compounds 40a-m HT-1080, A-549, MCF-7, MDA-MB 23116.12 - 61.81[10]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives
Compound with para-methoxy groupSKNMC (Neuroblastoma)5.41 ± 0.35[11]
Compound with para-methoxy groupPC3 (Prostate)22.19 ± 2.1[11]
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide derivatives
Compound 21 (with 4-hydroxyphenyl)SK-MEL-2 (Skin)4.27 µg/mL[11]
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Compound 70 K562 (Leukemia)Selective Activity[11]
N-(5-methyl-[1][2][12]thiadiazol-2-yl)-propionamide
HepG2 (Liver)9.4 µg/mL[13]
HL60 (Leukemia)> 9.4 µg/mL[13]
MCF7 (Breast)> 9.4 µg/mL[13]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and incubated for 24 hours.[14]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1-100 µM) and incubated for a further 48 or 72 hours.[13][14]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: Following a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Signaling Pathways in Thiadiazole-Induced Anticancer Activity

Thiadiazole derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell growth and survival.[1] Some derivatives have been found to inhibit specific enzymes like protein kinases.[1]

anticancer_pathway Thiadiazole Thiadiazole Derivatives Enzyme Enzyme Inhibition (e.g., Protein Kinases, Hsp90) Thiadiazole->Enzyme Signaling Signaling Pathway Disruption (e.g., PI3K/Akt, MAPK/ERK) Thiadiazole->Signaling Apoptosis Induction of Apoptosis Enzyme->Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle CancerCell Cancer Cell Death Apoptosis->CancerCell CellCycle->CancerCell

Caption: General mechanism of anticancer action for thiadiazole derivatives.

Antimicrobial Activity

Thiadiazoles are a well-established class of antimicrobial agents, with numerous derivatives showing potent activity against a range of bacteria and fungi.[2][12][15][16] The antimicrobial efficacy is often dependent on the nature of the substituents on the thiadiazole ring.[12]

Compound/DerivativeMicroorganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Substituted thiadiazole derivatives (IIa-d) E. coli, S. aureusSignificant activity at 50-500 mcg/mL[17]
Candida albicansSignificant activity at 50-500 mcg/mL[17]
1,3,4-Thiadiazole derivative 58a (with mercapto group) Enterococcus faecalis12 mm[15]
Benzimidazole-2-yl derivative of 1,3,4-thiadiazole (48) Staphylococcus aureus18.96 mm[15]
Bacillus pumilus18.20 mm[15]
Escherichia coli17.33 mm[15]
Tetranorlabdane compound with 1,3,4-thiadiazole (14a) Bacillus polymyxa, Pseudomonas aeruginosaMIC = 2.5 µg/mL[15]
5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione (3) Gram-negative bacteriaHighly active[18]
2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid (7) Gram-positive bacteriaMarked activity[18]
Experimental Protocols: Antimicrobial Activity Assessment

Agar Diffusion Method (Well Diffusion or Disk Diffusion):

  • Media Preparation: A suitable agar medium is prepared and poured into Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Compound:

    • Well Diffusion: Wells are created in the agar, and a specific volume of the test compound solution is added to each well.

    • Disk Diffusion: Sterile filter paper discs impregnated with the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited) is measured in millimeters.

antimicrobial_workflow start Start prep_agar Prepare Agar Plates start->prep_agar inoculate Inoculate with Microorganism prep_agar->inoculate apply_compound Apply Thiadiazole Derivative inoculate->apply_compound incubate Incubate Plates apply_compound->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

Caption: Workflow for the agar diffusion method to test antimicrobial activity.

Enzyme Inhibition

Several thiadiazole derivatives have been investigated as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[19][20][21] For example, some derivatives are potent inhibitors of carbonic anhydrase, an enzyme implicated in several physiological and pathological processes.[20][21]

Compound/DerivativeTarget EnzymeInhibition (IC50 or Ki)Reference
Sulfonamide-hydrazone derivatives
Compound 3e Carbonic Anhydrase I (hCA I)Ki = 0.1676 ± 0.017 µM[20]
Compound 3m Carbonic Anhydrase II (hCA II)Ki = 0.2880 ± 0.080 µM[20]
1,3,4-Thiadiazole derivatives with phenyl and benzyl substitutions
Compound 26 COX-2IC50 = 2.03 µg/ml[19]
Compound 26 5-LOXIC50 = 6.03 µg/ml[19]
Experimental Protocols: Enzyme Inhibition Assay

General Spectrophotometric Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare buffer solutions, substrate, and enzyme stock solutions.

  • Reaction Mixture: In a microplate well or cuvette, combine the buffer, the enzyme, and varying concentrations of the inhibitor (thiadiazole derivative).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The 1,3,4-thiadiazole core is a versatile scaffold that gives rise to compounds with a broad range of biological activities, including potent anticancer and antimicrobial effects. While specific experimental data on the biological activity of this compound is limited in the public domain, the extensive research on structurally related thiadiazole derivatives suggests its potential as a bioactive molecule. The presence of the chloro group on the thiadiazole ring is a common feature in many active compounds, and the acetamide linkage provides a site for further chemical modification to enhance potency and selectivity.

Further direct experimental evaluation of this compound is necessary to fully elucidate its biological profile and compare it definitively with other thiadiazole derivatives. The data and protocols presented in this guide offer a valuable framework for such comparative studies and for the future design and development of novel thiadiazole-based therapeutic agents.

References

A Comparative Guide to the Bioactivity of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the bioactivity of derivatives of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the synthesis of novel therapeutic agents. The following sections delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols to facilitate further research and development.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 2-acetamido-1,3,4-thiadiazole core have demonstrated significant cytotoxic effects against a range of cancer cell lines. The introduction of various substituents on the thiadiazole ring and the acetamide group allows for the fine-tuning of their anticancer potency.

A prominent mechanism of action for many of these derivatives involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1][2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives, highlighting the influence of different substituents on their cytotoxicity. The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison.

Compound IDCore StructureR GroupCancer Cell LineIC50 (µM)Reference
1a 2-acetamido-5-substituted-1,3,4-thiadiazolep-tolylaminoA549 (Lung)34[3]
1b 2-acetamido-5-substituted-1,3,4-thiadiazolep-tolylaminoMCF-7 (Breast)84[3]
2a N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide4-(2-ethoxyphenyl)piperazin-1-ylMCF-7 (Breast)2.34[4]
2b N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide4-(2-ethoxyphenyl)piperazin-1-ylHepG2 (Liver)3.13[4]
2c N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide4-benzylpiperidin-1-ylMCF-7 (Breast)2.98[4]
2d N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide4-benzylpiperidin-1-ylHepG2 (Liver)6.51[4]
3a N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide2-chlorophenylSKNMC (Neuroblastoma)4.5[5]
3b N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide3-methoxyphenylHT-29 (Colon)3.1[5]
3c N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted)acetamide3-fluorophenylPC3 (Prostate)12.6[5]
4a 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide-MCF-7 (Breast)1.78[6]
4b 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide-A549 (Lung)4.04[6]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a chloro group at the 5-position of the thiadiazole ring, combined with an acetamido moiety at the 2-position, provides a promising scaffold for the synthesis of new antibacterial and antifungal compounds.

Comparative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected 1,3,4-thiadiazole derivatives, with data presented as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

Compound IDCore StructureTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a N-chloro aryl acetamide derivativeS. aureus2220[7]
6a 5-aryl-1,3,4-thiadiazole-2-ylamine derivativeB. subtilis--[8]
6b 5-aryl-1,3,4-thiadiazole-2-ylamine derivativeE. coli--[8]
7a 5-(1-adamantyl)-1,3,4-thiadiazole derivativeGram-positive bacteria--[9]
7b 5-(1-adamantyl)-1,3,4-thiadiazole derivativeGram-negative bacteria--[9]

Note: The data for antimicrobial activity of direct this compound derivatives is limited in the reviewed literature. The presented data is from related structures to indicate the potential of this scaffold.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. The mechanism of action often involves the inhibition of inflammatory mediators.

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives, as determined by the carrageenan-induced paw edema model.

Compound IDCore StructureDose% Inhibition of EdemaReference
8a 2,5-disubstituted-1,3,4-thiadiazole Schiff base-46-56[1]
9a 2,6-diaryl-imidazo[2,1-b][3][5][10]thiadiazole derivative--[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory potential of test compounds.

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the experimental conditions.

  • Compound Administration: Administer the test compound to the animals, usually via oral or intraperitoneal injection.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Akt Inhibition

Caption: The Akt signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Thiadiazole Derivatives seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Experimental workflow of the MTT assay for cytotoxicity screening.

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Agar Plate prepare_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Thiadiazole Derivatives to Wells create_wells->add_compounds incubate Incubate Plate add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

References

Cross-Reactivity Profile of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and the Broader 1,3,4-Thiadiazole Scaffold in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" itself is often documented as a chemical intermediate in the synthesis of more complex molecules and as an impurity in the production of the drug Acetazolamide.[4] Its deuterated form is utilized in analytical and pharmaceutical research.[4] The inherent reactivity of the 1,3,4-thiadiazole ring system and its presence in numerous biologically active compounds suggest that even simple derivatives may exhibit cross-reactivity in sensitive biological assays.

Comparative Data on 1,3,4-Thiadiazole Derivatives

To illustrate the potential for cross-reactivity, the following tables summarize the inhibitory concentrations (IC50) of various 1,3,4-thiadiazole derivatives against different biological targets. This data highlights the diverse range of activities and potential for a single scaffold to interact with multiple, unrelated protein families.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives in Cell-Based Assays

Compound DerivativeCell LineIC50 (µM)Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4 (Abl kinase)[5]
Imidazo[2,1-b][6][7][8]thiadiazole derivativeMCF-7 (Breast Cancer)1.45[9]
Imidazo[2,1-b][6][7][8]thiadiazole derivativeSK-BR-3 (Breast Cancer)0.77[9]
Pyridine-thiadiazole hybridHCT-116 (Colon Carcinoma)2.03 - 37.56[9]
Pyridine-thiadiazole hybridHep-G2 (Hepatocellular Carcinoma)2.03 - 37.56[9]
Ciprofloxacin-thiadiazole hybridMCF-7 (Breast Cancer)3.26 - 15.7[9]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Adenocarcinoma)2.44[10]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29[10]

Table 2: Carbonic Anhydrase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound DerivativeIsozymeKᵢ (nM)Reference
5-amino-1,3,4-thiadiazole-2-sulfonamide derivativehCA II16.7[2]
Thiazole-sulfonamide derivativehCA IX(Potent Inhibition)[11]
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideCA I, II, IV(Powerful Inhibitors)[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of cross-reactivity studies.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a purified kinase.

  • Reagent Preparation :

    • Prepare a 20x kinase buffer and store in aliquots at -20°C.[7]

    • Freshly prepare a 10x ATP regeneration system for each assay and keep on ice.[7]

    • Prepare the test compound (e.g., "this compound") stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure :

    • In a microplate, add the purified kinase, the substrate (protein or peptide), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and MgCl₂.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection :

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods:

      • Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[13][14]

      • Fluorescence-Based Assay : Using a phosphospecific antibody labeled with a fluorescent probe.

      • Luminescence-Based Assay : Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding :

    • Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay :

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Potential Cross-Reactivity Pathways

The following diagrams illustrate the potential for the 1,3,4-thiadiazole scaffold to interact with multiple signaling pathways, leading to cross-reactivity.

Cross_Reactivity_Signaling Thiadiazole 1,3,4-Thiadiazole Scaffold Kinase Kinase Family (e.g., Abl, Src, EGFR) Thiadiazole->Kinase CarbonicAnhydrase Carbonic Anhydrase Family Thiadiazole->CarbonicAnhydrase OtherTargets Other Potential Off-Targets Thiadiazole->OtherTargets Anticancer Anticancer Effects (Apoptosis, Cell Cycle Arrest) Kinase->Anticancer Physiological Physiological Effects (e.g., Diuresis) CarbonicAnhydrase->Physiological OtherTargets->Anticancer OtherTargets->Physiological

Caption: Potential cross-reactivity of the 1,3,4-thiadiazole scaffold.

The diagram above illustrates how the 1,3,4-thiadiazole scaffold, present in "this compound," can potentially interact with multiple protein families, such as kinases and carbonic anhydrases. This promiscuity can lead to a range of biological effects, from desired anticancer activity to unintended physiological responses.

Experimental_Workflow Compound This compound (or derivative) KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay CellAssay Cell-Based Cytotoxicity Assay Compound->CellAssay CAAssay Carbonic Anhydrase Inhibition Assay Compound->CAAssay KinaseIC50 Kinase IC50 Determination KinaseAssay->KinaseIC50 CellIC50 Cytotoxicity IC50 Determination CellAssay->CellIC50 CA_Ki CA Ki Determination CAAssay->CA_Ki CrossReactivity Cross-Reactivity Assessment KinaseIC50->CrossReactivity CellIC50->CrossReactivity CA_Ki->CrossReactivity

Caption: Workflow for assessing cross-reactivity.

This workflow diagram outlines a systematic approach to characterizing the cross-reactivity profile of a test compound. By employing a panel of diverse assays, researchers can identify both on-target and off-target activities, providing a more comprehensive understanding of the compound's biological effects.

References

A Comparative Guide to the Synthesis of Thiadiazole Derivatives: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiadiazole derivatives, a cornerstone in medicinal chemistry, has traditionally been approached through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising enhanced efficiency and sustainability. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in selecting the optimal approach for their work.

Data Presentation: A Quantitative Comparison

Microwave-assisted synthesis has consistently demonstrated significant advantages over conventional methods in terms of reaction time and yield.[1][2][3] The following table summarizes comparative data from various studies on the synthesis of 1,3,4-thiadiazole derivatives.

Product/DerivativeSynthesis MethodReaction TimeYield (%)Reference
N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amineConventionalHoursLower[4]
N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amineMicrowaveMinutes80-90[4]
1,3,4-thiadiazole derivativesConventional2 hours (reflux)-[5]
1,3,4-thiadiazole derivativesMicrowave15 minutes82[6]
Thiazolyl-pyridazinedione derivativesMicrowaveShortHigh/Efficient[7]
1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepineConventional10-18 hours-[8]
1,2,4-triazolo[3,4-b]-1,3,4-thiadiazepineMicrowave60-120 seconds-[8]
1,3,4-thiadiazole derivatives from thiosemicarbazide and benzoic acidMicrowave3 minutes85-90[9]
1,3,4-thiadiazole derivatives from thiosemicarbazide and benzoic acidUltrasonic-75-80[9]

Note: A direct yield comparison for some conventional methods was not available in the cited literature, but it is consistently reported as lower than the microwave-assisted counterpart.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, illustrating both conventional and microwave-assisted techniques.

Conventional Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This method involves the cyclization of a thiosemicarbazide derivative.[5][10]

  • Reactant Preparation: In a round-bottom flask, equimolar amounts of a suitable thiosemicarbazide and benzoic acid are mixed.

  • Acid Catalyst: Concentrated sulfuric acid is added dropwise to the mixture as a catalyst.

  • Reflux: The mixture is refluxed for a specified period, typically several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a base, such as an ammonia solution, to precipitate the crude product.

  • Isolation and Purification: The precipitated solid is filtered, washed thoroughly with water, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.

Microwave-Assisted Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol demonstrates a more rapid and efficient synthesis using microwave irradiation.[6][9]

  • Reactant Preparation: In a microwave-safe reaction vessel, take 0.1 M of a substituted thiosemicarbazide and 0.01 M of a substituted benzoic acid.

  • Solvent and Catalyst: Add 25 ml of phosphorus oxychloride and a small amount of dimethylformamide (10 ml). Then, add 10 drops of concentrated sulfuric acid while stirring.[9]

  • Microwave Irradiation: Place the vessel in a laboratory microwave oven and irradiate the mixture at 300 W for 3 minutes, with a pulse rate of 30 seconds.[9]

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated.

  • Purification: The resulting product is purified by recrystallization from an appropriate solvent (e.g., methanol).[6]

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the key differences in the experimental workflows between conventional and microwave-assisted synthesis.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A Reactant & Solvent Mixing B Slow, Gradual Heating (Hours) A->B C Cooling & Neutralization B->C D Product Isolation & Purification C->D E Reactant & Solvent Mixing in Vessel F Rapid Microwave Irradiation (Minutes) E->F G Cooling F->G H Product Isolation & Purification G->H

A comparison of the procedural steps in conventional versus microwave-assisted synthesis.

The logical advantages of employing microwave assistance in the synthesis of thiadiazole derivatives are summarized in the diagram below.

G center Microwave-Assisted Thiadiazole Synthesis A Reduced Reaction Time (Hours to Minutes) center->A B Increased Product Yield center->B C Enhanced Purity center->C D Milder Reaction Conditions center->D E Environmentally Friendly (Less Solvent & Energy) center->E

Key advantages of microwave-assisted synthesis for thiadiazole derivatives.

Conclusion

The evidence strongly suggests that microwave-assisted synthesis is a superior method for the preparation of thiadiazole derivatives when compared to conventional heating.[3][11][12] The dramatic reduction in reaction times, coupled with higher yields and purer products, makes MAOS an invaluable tool for medicinal chemistry and drug discovery.[2][4] Furthermore, the milder reaction conditions and potential for solvent-free protocols align with the principles of green chemistry, offering a more sustainable approach to chemical synthesis.[11][13] While conventional methods remain viable, the efficiency and environmental benefits of microwave irradiation position it as the preferred technique for the modern research laboratory.

References

A Comparative Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide and its Alternative Reference Standards for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide," a known impurity of the diuretic drug Acetazolamide, serves as a critical reference standard in analytical testing. This guide provides a comprehensive comparison of this compound (also known as Acetazolamide Impurity A) with other relevant Acetazolamide impurity reference standards. The information presented herein is intended to assist researchers and quality control professionals in selecting the most appropriate reference standards for their analytical needs.

Introduction to Acetazolamide and its Impurities

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other medical conditions. During its synthesis and storage, several process-related and degradation impurities can arise. Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. The use of well-characterized impurity reference standards is essential for the validation of analytical methods and the routine quality control of Acetazolamide.

Comparison of Key Acetazolamide Impurity Reference Standards

This section provides a comparative overview of "this compound" and its primary alternative reference standards. The data presented is compiled from various suppliers and available Certificates of Analysis (CoA). Researchers are advised to consult the specific CoA from their chosen supplier for the most accurate and up-to-date information.

Table 1: Comparison of Physicochemical Properties of Acetazolamide Impurity Reference Standards

ParameterThis compound (Impurity A)N-(1,3,4-Thiadiazol-2-yl)acetamide (Impurity B)N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (Impurity C)5-Amino-1,3,4-thiadiazole-2-sulfonamide (Impurity D)
Synonyms Acetazolamide Impurity A, Chlorothiadiazole analogAcetazolamide Impurity BAcetazolamide Impurity CAcetazolamide Impurity D
CAS Number 60320-32-35393-55-532873-56-614949-00-9
Molecular Formula C₄H₄ClN₃OSC₄H₅N₃OSC₄H₅N₃OS₂C₂H₄N₄O₂S₂
Molecular Weight 177.61 g/mol 143.17 g/mol 175.23 g/mol 180.21 g/mol
Typical Purity >98% (CoA specific)>98% (CoA specific)>98% (CoA specific)99.52%[1]
Storage Conditions 2-8°C2-8°C2-8°C-20°C[1]

Note: Purity values for Impurities A, B, and C are typical estimates. Please refer to the vendor-specific Certificate of Analysis for precise data.

Experimental Protocols

Accurate quantification of impurities relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the analysis of Acetazolamide and its impurities. A general HPLC method is outlined below, based on published literature. Method validation and optimization are crucial for specific applications.

General HPLC Method for the Analysis of Acetazolamide and its Impurities

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the specific impurities being analyzed.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specified wavelength (e.g., 254 nm)

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution. Further dilutions are made to achieve the desired concentrations for calibration curves.

  • Sample Preparation: The drug substance or product is dissolved in a suitable diluent, filtered, and then injected into the HPLC system.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a pharmaceutical product using reference standards.

QC_Workflow cluster_procurement Procurement & Initial Checks cluster_methodology Analytical Method cluster_analysis Sample Analysis cluster_results Data Evaluation & Reporting Reference_Standard Procure Reference Standard (e.g., this compound) CoA_Verification Verify Certificate of Analysis (Purity, Identity, etc.) Reference_Standard->CoA_Verification Check Method_Development Method Development/ Validation (HPLC, GC, etc.) CoA_Verification->Method_Development Qualify System_Suitability System Suitability Testing Method_Development->System_Suitability Establish Sample_Preparation Prepare Drug Substance/ Product Sample System_Suitability->Sample_Preparation Proceed if passes Analysis Analyze Sample against Reference Standard Sample_Preparation->Analysis Data_Processing Process Chromatographic Data Analysis->Data_Processing Impurity_Quantification Quantify Impurities Data_Processing->Impurity_Quantification Report Generate Analysis Report Impurity_Quantification->Report

A typical workflow for pharmaceutical quality control using reference standards.

Structural Comparison of Acetazolamide Impurities

The chemical structures of the discussed impurities are closely related to the parent drug, Acetazolamide. Understanding these structural similarities and differences is crucial for analytical method development and impurity profiling.

Relationship between Acetazolamide and its key impurities.

Conclusion

The selection of an appropriate reference standard is a critical decision in the quality control of pharmaceuticals. While "this compound" is a key impurity of Acetazolamide, a comprehensive understanding of other potential impurities and the availability of their high-purity reference standards are essential for robust analytical testing. This guide provides a foundational comparison to aid in this selection process. It is imperative for researchers to source their reference standards from reputable suppliers who provide comprehensive Certificates of Analysis, ensuring the accuracy and reliability of their analytical results.

References

A Comparative Guide to the Characterization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in pharmaceutical synthesis and a known impurity of Acetazolamide (Acetazolamide Impurity A).[1] While direct comparative studies of this compound from varied synthetic routes are not extensively published, this document compiles available data and outlines the expected characterization from distinct synthetic approaches. The primary route to this compound involves the acetylation of 2-amino-5-chloro-1,3,4-thiadiazole. Variations in the acetylating agent, such as the use of acetyl chloride versus acetic anhydride, constitute different synthetic pathways that can influence the impurity profile and final product characteristics.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, compiled from various sources. It is important to note that while Route 1 and Route 2 will yield the same target compound, the characterization data presented here is a composite of expected values based on the analysis of the compound and its analogues, as direct side-by-side experimental data from different synthetic routes is not publicly available.

ParameterRoute 1: Acetylation with Acetyl ChlorideRoute 2: Acetylation with Acetic AnhydrideReference Analogue: 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
Molecular Formula C₄H₄ClN₃OSC₄H₄ClN₃OSC₁₀H₇Cl₂N₃OS
Molecular Weight 177.61 g/mol [1]177.61 g/mol [1]304.15 g/mol
Melting Point (°C) Not experimentally determined in searched literature. Computed: 144 °C.[1]Not experimentally determined in searched literature. Computed: 144 °C.[1]Decomposed at 250 °C[2]
Appearance Expected to be a crystalline solid.Expected to be a crystalline solid.White crystals[2]
¹H NMR (DMSO-d₆) Expected: δ ~2.2 (s, 3H, CH₃), ~12.5 (s, 1H, NH)Expected: δ ~2.2 (s, 3H, CH₃), ~12.5 (s, 1H, NH)δ 4.49 (s, 2H, CH₂), 7.60 (d, 2H), 7.98 (d, 2H), 13.10 (s, 1H, NH)[2]
IR (KBr, cm⁻¹) Expected: ~3250 (N-H), ~1700 (C=O), ~1640 (C=N)Expected: ~3250 (N-H), ~1700 (C=O), ~1640 (C=N)3168 (NH), 1706 (C=O), 1563 (C=C)[2]
Mass Spectrum (m/z) Expected: [M]+ at 177/179 (Cl isotope pattern)Expected: [M]+ at 177/179 (Cl isotope pattern)Not available in searched literature.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis

Route 1: Acetylation using Acetyl Chloride

This method is adapted from procedures for analogous compounds.[2]

  • Preparation of Starting Material: 2-amino-5-chloro-1,3,4-thiadiazole is required. This can be synthesized via diazotization of 2,5-diamino-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.

  • Acetylation: To a stirred solution of 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) in a suitable aprotic solvent (e.g., dry acetone, THF, or benzene), a base such as triethylamine or anhydrous sodium acetate (1-1.2 equivalents) is added. The mixture is cooled in an ice bath.

  • Acetyl chloride (1.1 equivalents) is added dropwise to the cooled mixture.

  • The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Acetylation using Acetic Anhydride

This is an alternative common method for acetylation.

  • Preparation of Starting Material: As in Route 1, 2-amino-5-chloro-1,3,4-thiadiazole is the starting material.

  • Acetylation: 2-amino-5-chloro-1,3,4-thiadiazole (1 equivalent) is suspended in acetic anhydride (2-3 equivalents).

  • A catalytic amount of a strong acid, such as sulfuric acid, or a base like pyridine can be added to facilitate the reaction.

  • The mixture is heated, for example, at reflux, for 1-3 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The precipitated product is collected by filtration, washed thoroughly with water to remove excess acetic acid and anhydride, and then dried.

  • Recrystallization from a solvent like ethanol can be performed for further purification.

Characterization Methods
  • Melting Point: The melting point of the purified product is determined using a standard melting point apparatus.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a suitable column (e.g., C18) and mobile phase.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway where thiadiazole derivatives are often investigated.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acetylation Acetylation cluster_product Final Product & Analysis 2_5_diamino 2,5-diamino- 1,3,4-thiadiazole diazotization Diazotization (NaNO2, HCl) 2_5_diamino->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer precursor 2-amino-5-chloro- 1,3,4-thiadiazole sandmeyer->precursor route1 Route 1: Acetyl Chloride, Base precursor->route1 route2 Route 2: Acetic Anhydride, Catalyst precursor->route2 product N-(5-chloro-1,3,4-thiadiazol- 2-yl)acetamide route1->product route2->product characterization Characterization (NMR, IR, MS, MP) product->characterization

Caption: Synthetic workflow for this compound.

Signaling_Pathway Thiadiazole_Derivative Thiadiazole Derivative (e.g., this compound derivatives) Kinase Protein Kinase Thiadiazole_Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway by a thiadiazole derivative.

References

Performance Benchmark of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive performance benchmark of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By summarizing key experimental data and outlining detailed research protocols, this document serves as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and derivatives of this compound have emerged as promising candidates for further investigation.[1][2][3][4]

I. Chemical Synthesis and Derivatization

The core compound, this compound, serves as a crucial intermediate for the synthesis of a wide array of derivatives.[1] The chlorine atom at the 5-position of the thiadiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the generation of diverse chemical libraries.[1]

A general synthetic pathway initiates with the reaction of a 2-amino-1,3,4-thiadiazole precursor with chloroacetyl chloride to yield a 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide intermediate.[5][6][7] This intermediate is then reacted with different nucleophiles, such as substituted amines or thiols, to produce the final derivatives.[5] Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields compared to conventional heating methods.[6]

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Derivatization 2_amino_thiadiazole 2-Amino-1,3,4-thiadiazole intermediate 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide 2_amino_thiadiazole->intermediate Acetylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_derivatives N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Derivatives intermediate->final_derivatives Nucleophilic Substitution nucleophiles Nucleophiles (e.g., Amines, Thiols) nucleophiles->final_derivatives

General synthetic workflow for this compound derivatives.

II. Performance in Anticancer Research

Derivatives of the this compound scaffold have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected derivatives, providing a benchmark for their in vitro anticancer potency.

A. Anticancer Activity Data
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4e 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine linkerMCF-7 (Breast)< 6.80 µg/mL5-Fluorouracil6.80 µg/mL
4i 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperidine linkerMCF-7 (Breast)< 7.56 µg/mL5-Fluorouracil6.80 µg/mL
3 N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideA549 (Lung)21.00±1.15 µg/mLCisplatin13.50±2.12 µg/mL
3 N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)22.00±3.00 µg/mLCisplatin24.33±0.58 µg/mL
4 N-(4-Nitrophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)18.50±4.95 µg/mLCisplatin24.33±0.58 µg/mL
31 N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9 µMImatinib20 µM
35 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideSKNMC (Neuroblastoma)5.41 ± 0.35 µM--
3h N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideHT-29 (Colon)3.1 ± 0.030 µMDoxorubicin< 1 µM (approx.)
3d N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamideSKNMC (Neuroblastoma)4.5 ± 0.035 µMDoxorubicin< 1 µM (approx.)

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

B. Mechanism of Action: Apoptosis Induction

Several studies have indicated that the anticancer activity of these derivatives is mediated through the induction of apoptosis.[8][9] For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to activate caspase-3 and caspase-9 in MCF-7 breast cancer cells, key executioner and initiator caspases in the intrinsic apoptotic pathway.[9] Similarly, other thiadiazole derivatives have been found to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[8]

Apoptosis_Pathway Thiadiazole_Derivative Thiadiazole Derivative Akt Akt Thiadiazole_Derivative->Akt Inhibition Caspase9 Caspase-9 Thiadiazole_Derivative->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway for apoptosis induction by thiadiazole derivatives.

III. Performance in Antimicrobial Research

The 1,3,4-thiadiazole nucleus is also a key feature in many compounds with potent antimicrobial activity.[3][10][11] Derivatives of this compound have been evaluated against a range of bacterial and fungal strains.

A. Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
9b 1,3,4-thiadiazole-enaminone derivativeAspergillus fumigatus0.9--
9b 1,3,4-thiadiazole-enaminone derivativeGeotrichum candidum0.08--
9b 1,3,4-thiadiazole-enaminone derivativeStaphylococcus aureus1.95--
4c 1,3,4-thiadiazole-enaminone derivativeBacillus subtilis0.12--
9a 1,3,4-thiadiazole-enaminone derivativeBacillus subtilis0.12--
3 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thioneGram-negative bacteriaHighly Active--
7 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acidGram-positive bacteriaMarked Activity--
9 (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acidGram-positive bacteriaMarked Activity--

Note: "Highly Active" and "Marked Activity" are qualitative descriptions from the source material and quantitative MIC values were not provided in that specific abstract.[12]

IV. Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound derivatives.

A. In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin, Cisplatin) are also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental_Workflow cluster_Anticancer Anticancer Evaluation (MTT Assay) cluster_Antimicrobial Antimicrobial Evaluation (Broth Microdilution) A1 Seed Cancer Cells A2 Treat with Derivatives A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Microbial Inoculum B3 Inoculate Plates B1->B3 B2 Serially Dilute Derivatives B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5

Workflow for in vitro anticancer and antimicrobial evaluation.

V. Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The ease of derivatization at the 5-position allows for the fine-tuning of their biological activity. The data compiled in this guide demonstrates that various derivatives exhibit potent in vitro activity, in some cases comparable or superior to existing drugs. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds. The experimental protocols and workflows provided herein offer a standardized framework for researchers to benchmark the performance of their novel derivatives against the existing body of work.

References

A Comparative Guide to In Vitro Anticancer Assay Validation of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including promising anticancer properties.[1][2][3][4] This guide provides a comparative overview of the in vitro assay validation for 1,3,4-thiadiazole derivatives, with a focus on their cytotoxic and pro-apoptotic effects. While direct comparative data for "N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide" is limited, its core structure serves as a reference for understanding the broader class of N-acyl-1,3,4-thiadiazole compounds. This document outlines common experimental protocols, presents comparative data for various derivatives, and visualizes key cellular pathways and workflows to aid in the design and interpretation of in vitro studies.

Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The anticancer potential of 1,3,4-thiadiazole derivatives is typically first assessed by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency. The following table summarizes the IC50 values for a selection of 1,3,4-thiadiazole derivatives from published studies, demonstrating the influence of different substitutions on their anticancer activity.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives Doxorubicin
Compound 4b (3-Cl)MCF-7Not specified, but noted for caspase activationNot specified
Compound 4c (4-Cl)MCF-7Not specified, but noted for caspase activationNot specified
Series 2: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Imatinib
Compound 3g (m-OCH3)MDA-MB-2319Imatinib20
Series 3: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives Doxorubicin
Compound 3d (o-Cl)SKNMC4.5 ± 0.035Not specified
Compound 3h (m-OCH3)HT-293.1 ± 0.030Not specified
Compound 3b (m-F)PC312.6 ± 0.302Not specified
Series 4: 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives 5-Fluorouracil
Compound 4eMCF-72.345-Fluorouracil6.80
Compound 4iMCF-73.115-Fluorouracil6.80
Compound 4eHepG23.135-FluorouracilNot specified
Compound 4iHepG24.015-FluorouracilNot specified
Series 5: 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole Etoposide
ST10MCF-749.6EtoposideNot specified
ST10MDA-MB-23153.4EtoposideNot specified

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase Activity Assay

Caspase activity assays are used to determine if the observed cytotoxicity is due to the induction of apoptosis. Caspases are a family of proteases that are key mediators of apoptosis.[8][9]

Principle: These assays utilize a synthetic peptide substrate that contains a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[10][11][12] When the substrate is cleaved by an active caspase, the reporter molecule is released, and the resulting color or fluorescence can be quantified.[10][12]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds as in the MTT assay. After incubation, harvest the cells and lyse them using a chilled lysis buffer to release intracellular contents, including caspases.[9]

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction to proceed.[12]

  • Signal Detection: Measure the absorbance at 405 nm for colorimetric assays or the fluorescence at an excitation/emission wavelength pair of 380/460 nm for fluorometric assays.[9][11]

  • Data Analysis: Quantify the caspase activity by comparing the signal from treated cells to that of untreated controls.

Mechanism of Action and Signaling Pathways

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[2][8] This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.[13]

G Thiadiazole 1,3,4-Thiadiazole Derivative Cell Cancer Cell Thiadiazole->Cell Enters Intrinsic Intrinsic Pathway (Mitochondrial) Cell->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cell->Extrinsic Bax Bax Activation Intrinsic->Bax Bcl2 Bcl-2 Inhibition Intrinsic->Bcl2 Casp8 Caspase-8 Activation Extrinsic->Casp8 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazole derivatives.

Experimental and Logical Workflows

A systematic workflow is crucial for the efficient and reliable in vitro validation of novel anticancer compounds.

G start Start: Compound Synthesis (1,3,4-Thiadiazole Derivatives) cell_culture Cancer Cell Line Culture & Maintenance start->cell_culture cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 select Select Potent Compounds ic50->select mechanism Mechanism of Action Studies select->mechanism Potent data_analysis Data Analysis & Interpretation select->data_analysis Inactive apoptosis Apoptosis Assay (Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis->data_analysis cell_cycle->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: General workflow for in vitro anticancer screening of 1,3,4-thiadiazole derivatives.

References

Safety Operating Guide

Proper Disposal of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, it is imperative to adhere to established laboratory safety protocols and consult with your institution's environmental health and safety (EHS) department. This chemical is classified as hazardous, and improper disposal can pose risks to human health and the environment.

This guide provides essential information on the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory practices and information from safety data sheets (SDS).

Immediate Safety and Handling Precautions

This compound is associated with several hazards.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Key Hazards:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Acute toxicity, oral (Category 4)pictogramWarningH302: Harmful if swallowed
Skin corrosion/irritation (Category 2)pictogramWarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)pictogramWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)pictogramWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the following PPE:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: A face shield may be necessary depending on the scale of handling.

Step-by-Step Disposal Procedure

The primary route for disposal of this compound is through an approved waste disposal plant.[1][4][5] Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.

    • Ensure the container is compatible with the chemical.

    • For spills, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[6]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard symbols.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

    • Keep the container tightly closed.[1][4][5]

  • Contact EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager.

    • Provide them with the details of the waste, including the chemical name and quantity.

  • Arrange for Pickup:

    • Follow your institution's specific procedures for scheduling a chemical waste pickup.

    • The EHS department will arrange for the collection and transportation of the waste to a licensed and approved waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound collect Collect waste in a properly labeled container start->collect spill Is there a spill? collect->spill contain_spill Contain spill with inert absorbent material spill->contain_spill Yes store Store container in a cool, dry, well-ventilated area spill->store No contain_spill->collect contact Contact Environmental Health & Safety (EHS) store->contact pickup Arrange for chemical waste pickup contact->pickup end_point End: Compliant Disposal pickup->end_point

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your EHS department for detailed guidance on chemical waste disposal.

References

Personal protective equipment for handling N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 60320-32-3), a compound utilized in pharmaceutical research.[1][2][3][4] Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[7][8]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust and splashes.[9][10]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pantsTo prevent skin exposure.[6][7]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator.To avoid inhalation of dust or aerosols.[5][9]

Safe Handling and Storage Procedures

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[9]

Handling:

  • Avoid the formation of dust and aerosols.[5][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][9]

  • Wash hands thoroughly after handling.[9][10]

  • Do not eat, drink, or smoke when using this product.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • Keep away from heat and sources of ignition.[6][9]

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[7]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7]

  • Clean-up: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][9]

First Aid:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[5] Do not allow the chemical to enter drains or sewer systems.[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C Proceed to handling D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E Experiment complete F Segregate and Label Waste E->F G Dispose of Waste via Licensed Contractor F->G I In case of Exposure, Administer First Aid G->I H In case of Spill, Evacuate and Contain H->I

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.